molecular formula C7H11BrN2 B1523674 4-bromo-1-tert-butyl-1H-pyrazole CAS No. 70951-85-8

4-bromo-1-tert-butyl-1H-pyrazole

Cat. No.: B1523674
CAS No.: 70951-85-8
M. Wt: 203.08 g/mol
InChI Key: KLLXOOSSATXFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-tert-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-tert-butylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLXOOSSATXFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682027
Record name 4-Bromo-1-tert-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70951-85-8
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70951-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-tert-butyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(ter-Butyl)-1H-Pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyrazoles represent a class of heterocyclic compounds of paramount importance.[1][2] Their versatile biological activities and utility as synthetic intermediates make them a focal point of extensive study.[1][3] This guide focuses on a specific, highly functionalized member of this family: 4-bromo-1-tert-butyl-1H-pyrazole (CAS No. 70951-85-8).

The strategic placement of a bromine atom at the C4 position and a sterically demanding tert-butyl group at the N1 position imbues this molecule with a unique combination of stability, reactivity, and solubility, making it a valuable building block for complex molecular architectures.[3][4] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse functional groups.[3][4] Concurrently, the tert-butyl group enhances solubility in organic solvents and provides steric shielding, which can direct the regioselectivity of certain reactions. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and safety considerations, designed for researchers and professionals in chemical and drug development.

Figure 1: Molecular Structure of this compound cluster_pyrazole cluster_tertbutyl N1 N C5 CH N1->C5 C_tert C N1->C_tert N2 N N2->N1 = C3 CH C3->N2 C4 C C4->C3 = Br Br C4->Br C5->C4 CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 CH3_3 CH₃ C_tert->CH3_3

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic workflows.

PropertyValueSource(s)
CAS Number 70951-85-8[5]
Molecular Formula C₇H₁₁BrN₂[5]
Molecular Weight 203.08 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 229.8 ± 13.0 °C (at 760 Torr)[5]
Density 1.37 ± 0.1 g/cm³ (at 20 °C)[5]
Flash Point 92.8 ± 19.8 °C[5]
Storage Temperature 2-8°C[5]
InChI Key KLLXOOSSATXFFY-UHFFFAOYSA-N[5]

Synthesis Protocol

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of 1-tert-butylpyrazole. The protocol described below is a robust, scalable method adapted from established procedures.[5]

Expertise & Causality: Why This Method Works
  • The Substrate: 1-tert-butylpyrazole is an electron-rich aromatic heterocycle. The lone pairs on the nitrogen atoms increase the electron density of the pyrazole ring, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for substitution.

  • The Reagent: N-bromosuccinimide (NBS) is the chosen brominating agent. It is a solid, making it easy to handle, and it provides a source of electrophilic bromine (Br⁺) under mild conditions. This avoids the use of harsher reagents like elemental bromine (Br₂), which can lead to over-bromination and other side reactions.[1]

  • Reaction Control: The reaction is initiated in an ice bath (0-10°C).[5] Electrophilic halogenation is an exothermic process; cooling is critical to control the reaction rate, prevent the formation of byproducts, and ensure high regioselectivity for the C4 position. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[5]

  • Work-up Procedure: The addition of aqueous sodium bisulfite is a crucial quenching step. It reacts with and neutralizes any unreacted NBS and bromine, preventing their persistence in the final product.[5] The subsequent washes with brine remove water-soluble impurities.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Preparation: In a suitable reaction vessel, dissolve 1-tert-butylpyrazole (1.0 eq) in dichloromethane (DCM).[5]

  • Cooling: Place the vessel in an ice bath and stir the solution until the internal temperature reaches 0-10°C.[5]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the cooled solution in small portions (batchwise), ensuring the temperature does not rise significantly.[5]

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by gas chromatography (GC) until the concentration of the starting material (1-tert-butylpyrazole) is below 30%.[5]

  • Completion: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Continue stirring until GC analysis indicates less than 1.0% of the starting material remains.[5]

  • Quenching: Add 10% aqueous sodium bisulfite solution to the mixture until a sample of the aqueous layer no longer turns potassium iodide-starch test paper blue. This indicates all oxidizing agents have been neutralized.[5]

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with a 5% sodium chloride solution and then with a saturated brine solution.[5]

  • Drying & Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as a brown liquid.[5] A typical reported yield is ~93% with a purity of >99% by GC.[5]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which serves as a linchpin for molecular elaboration.

Key Reactions
  • Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent is ideally suited for various cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, it can be reacted with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.[4] This is a foundational method for constructing complex biaryl or heteroaryl structures, which are common motifs in pharmaceuticals.

  • Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles, such as organolithium compounds or Grignard reagents, via halogen-metal exchange, opening pathways to introduce a wide range of other functional groups at the C4 position.[4]

Logical Diagram of Reactivity

cluster_reactions Key Synthetic Transformations cluster_products Resulting Structures start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald heck Heck Reaction (Alkene, Pd catalyst) start->heck metalation Halogen-Metal Exchange (e.g., n-BuLi) start->metalation prod_suzuki 4-Aryl/Alkyl-Substituted Pyrazole suzuki->prod_suzuki prod_buchwald 4-Amino-Substituted Pyrazole buchwald->prod_buchwald prod_heck 4-Vinyl-Substituted Pyrazole heck->prod_heck prod_metalation 4-Lithio-Pyrazole Intermediate (Reacts with Electrophiles) metalation->prod_metalation

Caption: Key reaction pathways for this compound.

Core Applications
  • Medicinal Chemistry: The compound is a key intermediate in the synthesis of novel pharmaceutical agents.[4] The pyrazole scaffold is present in numerous approved drugs, and the ability to functionalize the 4-position allows for the fine-tuning of a molecule's pharmacological profile to optimize efficacy and reduce side effects.[3]

  • Agrochemicals: It serves as a precursor in the development of new pesticides and herbicides, highlighting its importance in agricultural science.[4]

  • Organic Synthesis: More broadly, it is a versatile building block for creating a wide range of complex heterocyclic compounds for materials science and other areas of chemical research.[4]

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. The following information is derived from its Globally Harmonized System (GHS) classification.

Hazard Identification
  • Signal Word: Warning[5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Precautionary Measures
  • Handling: Wash hands and any exposed skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5] Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[7][8] Store locked up.[6]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

References

Strategic Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole, a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The title compound, functionalized with a tert-butyl group and a bromine atom, serves as a versatile intermediate for creating complex molecular architectures through reactions like Suzuki and Sonogashira couplings.[2] This document details a robust and regioselective two-step synthetic pathway, emphasizing the chemical principles that ensure high yield and purity. We will explore the rationale behind the chosen strategy, provide detailed experimental protocols, and discuss the critical parameters for success, targeting researchers and scientists in pharmaceutical and agrochemical development.[2]

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered immense interest in medicinal chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antibacterial properties.[1][3]

The target molecule, this compound, is a particularly valuable synthetic intermediate. The key features are:

  • The N1-tert-butyl group: This bulky group serves as a stable and economic protecting group, preventing unwanted side reactions at the nitrogen atom and influencing the solubility and crystalline nature of the molecule.[4]

  • The C4-bromo substituent: The bromine atom at the 4-position is an excellent handle for introducing further molecular diversity. It readily participates in transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][5]

Given its utility, a reliable and scalable synthesis is paramount for its application in drug development pipelines.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The selection of the optimal route is critical for maximizing yield, ensuring regiochemical purity, and simplifying purification.

G cluster_A Route A: Bromination First cluster_B Route B: Alkylation First (Recommended) Target This compound A1 N-tert-butylation Target->A1 Disconnect C-N B1 C4-Bromination Target->B1 Disconnect C-Br A2 4-bromopyrazole A1->A2 A3 C4-Bromination A2->A3 Disconnect C-Br A4 Pyrazole A3->A4 B2 1-tert-butyl-1H-pyrazole B1->B2 B3 N-tert-butylation B2->B3 Disconnect C-N B4 Pyrazole B3->B4

Retrosynthetic analysis of the target molecule.
  • Route A (Bromination then Alkylation): This pathway involves the initial bromination of pyrazole to form 4-bromopyrazole, followed by the introduction of the tert-butyl group. While the bromination of pyrazole at the C4 position is efficient[6], the subsequent N-alkylation of 4-bromopyrazole is problematic. The alkylation can lead to a mixture of N1 and N2 isomers, which are often difficult to separate, thereby reducing the overall yield of the desired product.

  • Route B (Alkylation then Bromination): This strategy prioritizes the installation of the N1-tert-butyl group, followed by the regioselective bromination of the resulting 1-tert-butyl-1H-pyrazole intermediate. This approach is superior due to the inherent electronic properties of the pyrazole ring. Electrophilic substitution on the pyrazole nucleus preferentially occurs at the C4 position, which is the most electron-rich carbon.[3][7][8][9] The N1-substituent directs the electrophilic attack to this position, ensuring high regioselectivity. This route avoids the issue of N-alkylation isomerism and leads to a cleaner reaction profile.

Recommended Synthetic Workflow

The selected pathway is a two-step process beginning with the synthesis of the key intermediate, 1-tert-butyl-1H-pyrazole, followed by its selective bromination.

Recommended two-step synthetic workflow.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

The initial step involves the construction of the N-substituted pyrazole ring. A reliable method is the condensation reaction between tert-butylhydrazine and a suitable three-carbon electrophile. While various methods exist for pyrazole synthesis[10], the reaction with malondialdehyde or its synthetic equivalents provides a direct route to the unsubstituted pyrazole core. For this specific N-alkylation, a procedure adapted from the synthesis of similar N-tert-butyl pyrazoles is employed.[4]

Protocol:

  • To a stirred solution of tert-butylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide or triethylamine to liberate the free hydrazine.

  • Add 1,1,3,3-tetramethoxypropane (a malondialdehyde acetal) to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • After cooling, remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 1-tert-butyl-1H-pyrazole, typically by vacuum distillation or column chromatography.

ParameterConditionRationale / Causality
Reactants tert-butylhydrazine HCl, 1,1,3,3-tetramethoxypropaneReadily available starting materials for pyrazole ring formation.
Base NaOH or TriethylamineNeutralizes the hydrochloride salt to generate the reactive free hydrazine.
Solvent EthanolGood solvent for all reactants and facilitates the reaction at reflux temperature.
Temperature RefluxProvides the necessary activation energy for the condensation and cyclization reaction.
Purification Vacuum DistillationThe product is often a liquid, making distillation an effective purification method.[11]

Step 2: Regioselective Bromination of 1-tert-butyl-1H-pyrazole

This step leverages the principles of electrophilic aromatic substitution. The pyrazole ring is electron-rich and reactive towards electrophiles. The C4 position is the most nucleophilic, leading to highly regioselective substitution.[8][9] N-Bromosuccinimide (NBS) is the preferred brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine ("Br+").[12][13]

G cluster_mech Mechanism of C4-Bromination 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Intermediate\n(Sigma Complex) Intermediate (Sigma Complex) 1-tert-butyl-1H-pyrazole->Intermediate\n(Sigma Complex) + NBS (Br+) This compound This compound Intermediate\n(Sigma Complex)->this compound - H+

Mechanism of electrophilic bromination at C4.

Protocol: A detailed protocol for the bromination of a pyrazole derivative using NBS serves as an excellent template for this synthesis.[12]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv.) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05-1.1 equiv.) in small portions over 20-30 minutes, ensuring the temperature remains low.

  • Continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate (2-3 times).

  • Combine the organic phases and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

  • The resulting crude product can be purified by trituration with a non-polar solvent (e.g., hexane) or by column chromatography on silica gel.

ParameterConditionRationale / Causality
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild and selective source of electrophilic bromine, minimizing side reactions.[13]
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and improve selectivity.
Workup Aqueous extractionRemoves the DMF solvent and the succinimide byproduct, which are water-soluble.
Purification Trituration / ChromatographyRemoves any remaining impurities to yield the high-purity final product.[12]

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Result for this compound
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), and two singlets for the pyrazole ring protons (C3-H and C5-H). The absence of a signal around 6.2 ppm (typical for C4-H in pyrazole) confirms substitution.
¹³C NMR Signals for the tert-butyl carbons, the quaternary carbon of the tert-butyl group, and three distinct signals for the pyrazole ring carbons, including a signal for the bromine-bearing C4.
Mass Spec (MS) Molecular ion peak (M+) and isotopic pattern (M+2) characteristic of a monobrominated compound.
Appearance Typically a white to off-white crystalline solid.[2]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • tert-Butylhydrazine hydrochloride: Can be corrosive and toxic. Handle with care.

  • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. It is also light-sensitive and should be stored properly.

  • Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. Use in a fume hood.

  • Flammable Solvents: Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and sparks.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the initial N-tert-butylation of the pyrazole ring followed by a highly regioselective electrophilic bromination at the C4 position using N-bromosuccinimide. This strategic approach circumvents the formation of isomeric byproducts and provides a clean, high-yielding route to a valuable building block for drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this important intermediate.

References

Spectroscopic Data for 4-bromo-1-tert-butyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

4-bromo-1-tert-butyl-1H-pyrazole (CAS No. 70951-85-8) is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As with any synthetic intermediate destined for high-stakes applications like drug development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable gap: while the compound is commercially available from various suppliers[1][2][3][4], detailed, published spectroscopic data sets (NMR, IR, MS) are not readily accessible.

This guide addresses this critical information gap. It is designed to serve as a definitive technical resource for senior application scientists and researchers. Here, we will not only present the expected spectroscopic data but also delve into the underlying principles, explaining the causal relationships between the molecular structure and the spectral features. We will explore the "why" behind the expected signals, providing a framework for both predicting spectra of related compounds and troubleshooting experimental results. This document adheres to the highest standards of scientific integrity, providing detailed experimental protocols and interpretive logic to ensure that the data is both reliable and actionable.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopy of this compound, we must first consider its molecular architecture. The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle. This ring is substituted at the N1 position with a sterically bulky tert-butyl group and at the C4 position with a bromine atom.

This specific arrangement of atoms and functional groups dictates the entire spectroscopic profile of the molecule.

  • Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the number of unique proton and carbon environments and their connectivity. The tert-butyl group will provide a highly characteristic, intense signal, while the pyrazole ring protons will give insight into the electronic environment of the heterocycle.

  • Infrared (IR) spectroscopy will identify the vibrational modes of the molecule's functional groups, confirming the presence of the pyrazole core, the C-H bonds of the tert-butyl group, and the C-Br bond.

  • Mass Spectrometry (MS) will determine the molecule's exact mass and provide crucial information about its fragmentation patterns, which are influenced by the relative strengths of its chemical bonds. The isotopic signature of bromine will be a key confirmatory feature.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

  • Sample Preparation: Weigh approximately 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio. A standard spectral width (e.g., -2 to 12 ppm) and a relaxation delay of 1-2 seconds are typically used.

  • ¹³C NMR Acquisition: ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0 to 220 ppm) is used. Proton decoupling is employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

¹H NMR Data & Interpretation

The ¹H NMR spectrum is expected to be remarkably simple, containing only three distinct signals, which directly reflects the molecule's symmetry.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~ 7.5 - 7.6Singlet (s)1HH-5
B~ 7.4 - 7.5Singlet (s)1HH-3
C~ 1.6Singlet (s)9H-C(CH ₃)₃

Interpretation & Causality:

  • Signals A & B (Pyrazole Protons): The protons at the C-3 and C-5 positions of the pyrazole ring are in distinct chemical environments and appear as two separate singlets. They do not couple with each other due to the intervening C-4 and N-N atoms. Their chemical shifts are in the aromatic region (downfield), a direct consequence of the diamagnetic ring current of the pyrazole system. The specific positions are influenced by the electronic effects of the adjacent nitrogen atoms and the bromine at C-4.

  • Signal C (tert-Butyl Protons): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, intense singlet. This signal is a hallmark of the tert-butyl group and its high integration value (9H) is a key identifier. Its upfield chemical shift (~1.6 ppm) is characteristic of aliphatic protons attached to an sp³-hybridized carbon.

Figure 2: Correlation of molecular protons to their schematic ¹H NMR signals.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 142C-5Aromatic carbon adjacent to two nitrogen atoms, shifted downfield.
~ 128 - 130C-3Aromatic carbon adjacent to two nitrogen atoms.
~ 90 - 95C-4Carbon directly attached to bromine; exhibits a significant upfield shift (heavy atom effect).
~ 60 - 62C (CH₃)₃Quaternary sp³ carbon of the tert-butyl group.
~ 30 - 32-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.

Interpretation & Causality:

  • Aromatic Carbons (C-3, C-5): These carbons appear in the aromatic region, with their exact shifts determined by the electron distribution within the heterocyclic ring.

  • Brominated Carbon (C-4): The most notable feature is the C-4 signal. Carbon atoms bonded to heavy halogens like bromine are shielded and appear at a significantly higher field (lower ppm value) than would be expected for a typical aromatic carbon. This "heavy atom effect" is a powerful diagnostic tool.

  • tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the single quaternary carbon and another, more intense peak for the three equivalent methyl carbons, both in the expected aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds, providing a functional group fingerprint.

Experimental Protocol: IR Data Acquisition
  • Method: The spectrum can be obtained using either the Attenuated Total Reflectance (ATR) method for a liquid or solid sample, or by preparing a potassium bromide (KBr) pellet for a solid sample. ATR is often preferred for its simplicity and speed.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background scan is performed first, followed by the sample scan. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3100 - 3150C-H StretchPyrazole ring (aromatic C-H)
~ 2950 - 2990C-H Stretch (asymmetric)tert-Butyl group (aliphatic C-H)
~ 2870 - 2890C-H Stretch (symmetric)tert-Butyl group (aliphatic C-H)
~ 1500 - 1550C=N and C=C StretchPyrazole ring skeletal vibrations
~ 1370 - 1390C-H Bend (symmetric)tert-Butyl group ("umbrella" mode)
~ 1220 - 1240C-N StretchBond between tert-butyl and N1
Below 600C-Br StretchCarbon-Bromine bond

Interpretation & Causality:

The IR spectrum confirms the presence of all key structural components. The distinction between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is clearly visible. The strong absorptions corresponding to the tert-butyl group's C-H stretching and bending modes are prominent. The pyrazole ring's skeletal vibrations provide evidence for the heterocyclic core, while the low-frequency C-Br stretch, though sometimes difficult to observe, confirms the presence of the halogen.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) is used. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced (often via a direct insertion probe or GC inlet). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Table 4: Expected Mass Spectrometry Data (EI) for this compound

m/z ValueIon IdentityComments
202/204[M]⁺˙Molecular Ion Peak. Shows a characteristic ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
187/189[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
146/148[M - C₄H₈]⁺˙ or [M - C₄H₉]⁺Loss of isobutylene or the tert-butyl radical. This corresponds to the 4-bromopyrazole fragment.
57[C₄H₉]⁺The tert-butyl cation; often a very prominent peak in the spectrum.

Interpretation & Causality:

  • The Molecular Ion ([M]⁺˙): The most critical feature is the molecular ion peak. Because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively), any fragment containing bromine will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity. For the parent molecule (C₇H₁₁BrN₂), this results in peaks at m/z 202 and 204. This isotopic pattern is an unambiguous indicator of the presence of a single bromine atom.

  • Fragmentation Pathway: The primary fragmentation pathway is driven by the stability of the resulting ions. The bond between the pyrazole ring and the tert-butyl group is relatively weak. Cleavage of this bond can lead to two major fragment families:

    • Loss of the tert-butyl group to give the stable 4-bromopyrazole cation radical (m/z 146/148).

    • Formation of the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is often the base peak (most intense peak) in the spectrum of tert-butyl containing compounds.

    A secondary fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion to form a more stable secondary carbocation, resulting in peaks at m/z 187/189.

G M [C₇H₁₁BrN₂]⁺˙ m/z 202/204 (Molecular Ion) M_minus_Me [C₆H₈BrN₂]⁺ m/z 187/189 M->M_minus_Me - •CH₃ M_minus_tBu [C₃H₂BrN₂]⁺ m/z 146/148 M->M_minus_tBu - C₄H₉• tBu_ion [C₄H₉]⁺ m/z 57 (Base Peak) M->tBu_ion Fragmentation

Figure 3: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural identity of this compound is unequivocally established by a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by two aromatic singlets and one intense nine-proton singlet for the tert-butyl group. The ¹³C NMR spectrum is characterized by the upfield shift of the C-4 carbon due to the heavy atom effect of bromine. The IR spectrum confirms the presence of aromatic and aliphatic C-H bonds, as well as the pyrazole core. Finally, mass spectrometry provides the definitive molecular weight and reveals a characteristic isotopic doublet for the molecular ion [M]⁺˙ at m/z 202/204, with a primary fragmentation pathway involving the loss of the tert-butyl group to form a prominent ion at m/z 57. Together, these spectroscopic data points form a unique and verifiable fingerprint, ensuring the quality and identity of this key synthetic intermediate for all research and development applications.

References

An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: This guide addresses the properties and synthesis of the compound associated with CAS number 70951-85-8, which is 4-bromo-1-tert-butyl-1H-pyrazole. Additionally, recognizing that the provided context example, N-(2-benzoylphenyl)-O-[2-(5-methyl-2-pyridinyl)ethyl]-L-tyrosine, represents a distinct and medicinally significant class of molecules, this document also provides a detailed overview of the synthesis and properties of N-(2-benzoylphenyl)-L-tyrosine derivatives. This dual focus is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 70951-85-8)

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole ring substituted with a bromine atom and a tert-butyl group, makes it a valuable intermediate and building block in organic synthesis. The tert-butyl group provides steric hindrance and increases solubility in organic solvents, while the bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions. These characteristics make it a key component in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 70951-85-8
Molecular Formula C₇H₁₁BrN₂
Molecular Weight 203.08 g/mol [1]
Appearance Brown liquid
Boiling Point 229.8 ± 13.0 °C at 760 mmHg[1]
Purity ≥95%
Storage 2-8°C, dry and sealed[1]
Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-tert-butylpyrazole. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination with fewer hazardous byproducts compared to using elemental bromine. The reaction is performed at a low temperature to manage its exothermicity and improve selectivity.

  • Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) is prepared in a suitable reactor and cooled to 0-10°C using an ice bath.[2]

  • Bromination: N-bromosuccinimide (NBS) (2.63 kg, 14.79 mol) is added portion-wise to the stirred solution, maintaining the internal temperature between 0°C and 10°C.[2]

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC). The mixture is stirred at 0°C until the concentration of the starting material, 1-tert-butylpyrazole, is below 30%. The reaction is then allowed to warm to room temperature and stirred until the starting material is less than 1.0% by GC analysis.[2]

  • Workup - Quenching: Upon completion, the reaction is quenched by the addition of a 10% aqueous sodium bisulfite solution until a potassium iodide-starch test paper no longer turns blue, indicating the absence of residual bromine.[2]

  • Workup - Extraction and Washing: The organic phase is separated and washed sequentially with a 5% sodium chloride solution and then with saturated brine.[2]

  • Isolation: The organic solvent (dichloromethane) is removed by evaporation under reduced pressure to yield this compound as a brown liquid (2.67 kg, 93.4% yield; GC purity 99.1%).[2]

Synthesis_Workflow_Part1 Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Isolation 1_tert_butylpyrazole 1-tert-butylpyrazole Conditions 0°C to Room Temp. Monitored by GC 1_tert_butylpyrazole->Conditions NBS N-bromosuccinimide (NBS) NBS->Conditions DCM Dichloromethane (Solvent) DCM->Conditions Quench 10% aq. NaHSO₃ Conditions->Quench Reaction Mixture Wash Brine Wash Quench->Wash Evaporation Solvent Evaporation Wash->Evaporation Product This compound Evaporation->Product

Caption: Synthesis of this compound.

Part 2: N-(2-benzoylphenyl)-L-tyrosine Derivatives

Introduction to a Class of Potent PPARγ Agonists

N-(2-benzoylphenyl)-L-tyrosine derivatives are a significant class of compounds in medicinal chemistry, primarily known for their potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[4] As such, agonists of this receptor, like the well-known thiazolidinediones (TZDs), are used in the treatment of type 2 diabetes.[4] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel, non-TZD class of PPARγ agonists with potent antihyperglycemic and antihyperlipidemic activities demonstrated in preclinical models.[3]

These compounds are developed from the natural amino acid L-tyrosine, which provides a chiral backbone for the molecule.[5] The general structure consists of three key moieties: the L-tyrosine core, an N-(2-benzoylphenyl) group, and a variable side chain attached to the phenolic oxygen of the tyrosine. Structure-activity relationship (SAR) studies have shown that modifications to this side chain can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.[5]

General Synthesis Strategy

The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically follows a convergent strategy, starting with the protection and modification of L-tyrosine. A representative synthetic route is outlined below, based on methodologies described in the literature.[2][5]

  • Starting Material Preparation: The synthesis begins with O-protected L-tyrosine, for example, O-benzyl-L-tyrosine methyl ester. The choice of protecting groups is critical to prevent unwanted side reactions.

  • N-Arylation: The amino group of the tyrosine derivative is coupled with a 2-halobenzophenone (e.g., 2-fluorobenzophenone) or a similar reactive species. This is often achieved through a nucleophilic aromatic substitution reaction, sometimes catalyzed by a palladium catalyst, to form the N-(2-benzoylphenyl) moiety.

  • Deprotection and Side-Chain Introduction: The O-protecting group (e.g., benzyl) is selectively removed, typically by hydrogenolysis, to free the phenolic hydroxyl group. This hydroxyl group is then alkylated with a desired side chain, for instance, by reaction with a tosylate or mesylate derivative of an alcohol (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol) under basic conditions (e.g., using cesium carbonate). This step is crucial for introducing the diversity required for SAR studies.[2]

  • Final Deprotection (Saponification): The methyl ester protecting the carboxylic acid is hydrolyzed (saponified) using a base like lithium hydroxide to yield the final N-(2-benzoylphenyl)-L-tyrosine derivative as a carboxylic acid.

Synthesis_Workflow_Part2 Figure 2: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives L_Tyrosine_Ester O-Protected L-Tyrosine Ester N_Arylation N-Arylation (e.g., Pd-catalyzed coupling) L_Tyrosine_Ester->N_Arylation Halobenzophenone 2-Halobenzophenone Halobenzophenone->N_Arylation Intermediate_1 N-(2-benzoylphenyl)-O-Protected L-Tyrosine Ester N_Arylation->Intermediate_1 O_Deprotection O-Deprotection (e.g., Hydrogenolysis) Intermediate_1->O_Deprotection Intermediate_2 N-(2-benzoylphenyl)-L-Tyrosine Ester O_Deprotection->Intermediate_2 Alkylation O-Alkylation Intermediate_2->Alkylation Side_Chain Side-Chain Precursor (e.g., R-OTs) Side_Chain->Alkylation Intermediate_3 Fully Substituted Ester Alkylation->Intermediate_3 Saponification Ester Hydrolysis (Saponification) Intermediate_3->Saponification Final_Product N-(2-benzoylphenyl)-L-tyrosine Derivative Saponification->Final_Product

Caption: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives.

Application in Drug Development

The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives is in the development of new therapeutics for type 2 diabetes and other metabolic disorders.[1][5] Their potent activation of PPARγ leads to improved insulin sensitivity, reduced blood glucose levels, and favorable modulation of lipid profiles.[2][3] The modular nature of their synthesis allows for extensive optimization of their pharmacological properties, aiming to achieve high efficacy while minimizing the side effects associated with earlier generations of PPARγ agonists, such as weight gain and fluid retention. The ongoing research in this area focuses on fine-tuning the structure to achieve a balanced activation of different PPAR isoforms (e.g., PPARα/γ dual agonists) to address the multiple facets of the metabolic syndrome.[6]

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous marketed drugs and functional materials.[1][2][3][4] The strategic functionalization of the pyrazole core is paramount for tuning its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the reactivity of the bromine atom in 4-bromo-1-tert-butyl-1H-pyrazole, a versatile building block for molecular elaboration. We will delve into the causality behind experimental choices for various transformations, providing field-proven insights for researchers, scientists, and drug development professionals. This document will cover key synthetic routes to the title compound and explore the utility of its C4-bromine atom in a suite of powerful cross-coupling reactions and metal-halogen exchange, supported by detailed protocols and mechanistic considerations.

Introduction: The Strategic Importance of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in a wide array of biologically active molecules, ranging from anti-inflammatory drugs like celecoxib to blockbuster pharmaceuticals such as sildenafil (Viagra®).[4] The prevalence of the pyrazole core in drug discovery stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability.[2][5]

The functionalization of the pyrazole ring at different positions allows for the precise modulation of a molecule's properties. The C4 position, in particular, offers a vector for substitution that can significantly impact biological activity and material characteristics. This compound serves as an excellent starting material for this purpose. The tert-butyl group at the N1 position provides steric bulk, which can influence regioselectivity in certain reactions and enhance solubility in organic solvents. The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through various modern synthetic methodologies.

Synthesis of this compound

A common and efficient method for the synthesis of 4-bromopyrazoles involves the bromination of a pre-formed pyrazole ring. For 1-substituted pyrazoles, direct bromination typically occurs at the C4 position.

General Synthetic Protocol: Electrophilic Bromination

A one-pot synthesis can be employed starting from the corresponding 1,3-dicarbonyl compound and tert-butylhydrazine, followed by in-situ bromination.

Experimental Protocol:

  • To a solution of the appropriate 1,3-dicarbonyl precursor in a suitable solvent (e.g., acetic acid or ethanol), add an equimolar amount of tert-butylhydrazine.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the pyrazole ring.

  • Once the pyrazole formation is complete (monitored by TLC or LC-MS), introduce a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid.[6]

  • Continue stirring until the starting pyrazole is fully consumed.

  • Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality of Experimental Choices:

  • Solvent: Acetic acid is often a good choice as it can facilitate both the pyrazole formation and the subsequent electrophilic bromination.

  • Brominating Agent: NBS is a milder and safer alternative to liquid bromine, often providing higher yields and cleaner reactions.

  • N1-substituent: The tert-butyl group is introduced via the corresponding hydrazine, providing a stable and sterically influential N1-substituent.

The Reactivity of the C4-Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the C4 position of 1-tert-butyl-1H-pyrazole is the key to its synthetic utility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, as well as metal-halogen exchange, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[7] In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol:

  • To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).[8]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote efficient oxidative addition and reductive elimination.[8][9]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.

  • Solvent: A biphasic solvent system is often used to dissolve both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction\nMixture Reaction Mixture This compound->Reaction\nMixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction\nMixture Pd Catalyst\n(e.g., Pd(PPh3)4) Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst\n(e.g., Pd(PPh3)4)->Reaction\nMixture Base\n(e.g., K2CO3) Base (e.g., K2CO3) Base\n(e.g., K2CO3)->Reaction\nMixture Solvent\n(e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent\n(e.g., Dioxane/H2O)->Reaction\nMixture Heating &\nStirring Heating & Stirring Reaction\nMixture->Heating &\nStirring Work-up &\nPurification Work-up & Purification Heating &\nStirring->Work-up &\nPurification 4-Aryl-1-tert-butyl-1H-pyrazole 4-Aryl-1-tert-butyl-1H-pyrazole Work-up &\nPurification->4-Aryl-1-tert-butyl-1H-pyrazole caption Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling.

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, employing organostannanes as the coupling partners.[10][11] While organotin compounds are toxic, they are often tolerant of a wide range of functional groups.

Experimental Protocol:

  • Combine this compound, the organostannane (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable solvent (e.g., toluene, THF, or DMF) in a reaction vessel.[12]

  • In some cases, a lithium chloride additive is beneficial.

  • Degas the mixture and heat to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred.

  • Additive: LiCl can facilitate the transmetalation step by breaking up tin aggregates and forming a more reactive organostannane.

The Sonogashira coupling is the method of choice for introducing terminal alkynes onto the pyrazole core, leading to the formation of C(sp²)-C(sp) bonds.[13] This reaction is invaluable for creating rigid linkers and for further transformations of the alkyne functionality.

Experimental Protocol:

  • To a solution of this compound and the terminal alkyne (1.1-2.0 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14]

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Degas the reaction mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, perform an aqueous work-up and extract the product.

  • Purify by column chromatography.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base is crucial for deprotonating the terminal alkyne and for scavenging the HBr generated during the reaction.

Diagram of Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'C≡CCu Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-C≡CR'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR' Product Reductive\nElimination->Ar-C≡CR' Cu(I) Cycle Copper Co-catalyst Cycle caption Sonogashira Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[16] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine (1.1-1.5 equivalents), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle), a suitable phosphine ligand (e.g., tBuXPhos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) in a reaction vessel.[17][18]

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, quench carefully with water, and perform an extractive work-up.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is critical for reproducible results.

  • Bulky Ligands: The use of bulky, electron-rich phosphine ligands is essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[19]

  • Strong Base: A strong base is required to deprotonate the amine, forming the more nucleophilic amide.

Metal-Halogen Exchange: Accessing Nucleophilic Pyrazoles

Metal-halogen exchange is a powerful method for converting an aryl or heteroaryl halide into a potent nucleophile.[20] Treating this compound with a strong organolithium or Grignard reagent can generate the corresponding 4-lithiated or 4-magnesiated pyrazole, which can then be quenched with various electrophiles.

Experimental Protocol:

  • Dissolve this compound in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi) or a Grignard reagent.

  • Stir the mixture at low temperature for a short period to allow for the metal-halogen exchange to occur.[21][22]

  • Quench the resulting organometallic species with an electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide).

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform an extractive work-up and purify the product by column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The reaction is performed at low temperature to prevent side reactions, such as the attack of the organometallic reagent on the solvent or the newly formed product.

  • Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards water, so strict anhydrous conditions are essential.

  • Electrophile Quench: The choice of electrophile determines the nature of the substituent introduced at the C4 position.

Table 1: Summary of Key Reactions and Typical Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Boronic AcidPd(PPh₃)₄ or XPhos Pd G2K₂CO₃, K₃PO₄Dioxane/H₂O80-110
Stille OrganostannanePd(PPh₃)₄-Toluene, DMF80-120
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHTHF, Et₃N25-80
Buchwald-Hartwig AminePd pre-catalyst/phosphine ligandNaOtBu, LHMDSToluene, Dioxane80-120
Metal-Halogen Ex. Organolithium--THF, Et₂O-78

Applications in Drug Discovery and Materials Science

The ability to functionalize the C4 position of the pyrazole ring using the methodologies described above has led to the development of numerous compounds with important applications.

  • Drug Discovery: 4-substituted pyrazoles are core components of many kinase inhibitors, GPCR antagonists, and other therapeutic agents.[1] The diverse substituents that can be introduced allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Materials Science: Functionalized pyrazoles are used as ligands for metal complexes with catalytic or photophysical properties. They are also incorporated into polymers and organic light-emitting diodes (OLEDs).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its C4-bromine atom in a wide range of cross-coupling reactions and metal-halogen exchange provides a robust platform for the synthesis of a diverse array of functionalized pyrazoles. A thorough understanding of the underlying principles and experimental nuances of these reactions, as outlined in this guide, empowers researchers to rationally design and execute synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Pyrazoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth technical overview for researchers and drug development professionals on the multifaceted applications of substituted pyrazoles, covering their roles as anti-inflammatory, anticancer, antimicrobial, and CNS-active agents. We will delve into the causality behind their mechanisms of action, present detailed synthetic strategies and key biological evaluation protocols, and offer a perspective on the future of this remarkable heterocyclic core in drug discovery.[3][4]

Introduction: The Enduring Legacy of the Pyrazole Nucleus

The pyrazole core is characterized by a planar, aromatic structure containing a pyrrole-like acidic nitrogen and a pyridine-like basic nitrogen.[4] This arrangement allows the pyrazole ring to act as both a hydrogen bond donor and acceptor, a critical feature for interacting with biological macromolecules.[5] The metabolic stability of the pyrazole nucleus further enhances its appeal as a drug scaffold.[6]

The history of pyrazole-based drugs is marked by significant therapeutic breakthroughs. Landmark drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the (withdrawn) anti-obesity agent Rimonabant highlight the broad therapeutic potential encapsulated within this simple heterocyclic system.[4][7]

Therapeutic Landscape of Substituted Pyrazoles

The true power of the pyrazole scaffold lies in its synthetic tractability, which allows for the precise placement of various substituents around the core. This chemical diversity has been harnessed to develop drugs across multiple therapeutic areas.[1][8]

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

Perhaps the most well-known application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[9]

Mechanism of Action: Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2. While COX-2 inhibition mediates the desired anti-inflammatory and analgesic effects, COX-1 inhibition is associated with gastrointestinal side effects.[10][11] Pyrazole-based drugs like Celecoxib achieve selectivity by exploiting a structural difference between the two enzyme active sites.[9] The diaryl-substituted pyrazole structure of Celecoxib features a bulky sulfonamide group that can fit into a larger, hydrophobic side pocket present in the COX-2 active site but absent in the more constricted COX-1 active site.[12] This selective binding blocks the conversion of arachidonic acid to inflammatory prostaglandins.[10][13]

Key Example: Celecoxib Celecoxib, a diaryl-substituted pyrazole, is a potent anti-inflammatory, analgesic, and antipyretic agent.[9] Its selectivity for COX-2, approximately 30-fold greater than for COX-1, translates into a reduced risk of gastrointestinal complications compared to traditional NSAIDs.[12]

dot graph "SAR_of_COX2_Inhibitors" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Arial"];

// Define nodes core [label="{ Pyrazole Core | N-N | Aromatic & Planar}", fillcolor="#F1F3F4", fontcolor="#202124"]; r1 [label="{ R1 (Position 1) | Aryl Group (e.g., p-sulfonamidophenyl in Celecoxib)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r3 [label="{ R3 (Position 3) | Small, electron-withdrawing group (e.g., CF3 in Celecoxib)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; r5 [label="{ R5 (Position 5) | Aryl Group (e.g., p-tolyl in Celecoxib)}", fillcolor="#FBBC05", fontcolor="#202124"]; activity [label="Selective COX-2 Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges and causality core:f1 -> activity [label="Provides rigid scaffold", color="#5F6368"]; r1:f1 -> activity [label="Binds to selective side pocket of COX-2", color="#5F6368"]; r3:f1 -> activity [label="Enhances binding affinity", color="#5F6368"]; r5:f1 -> activity [label="Occupies main active site channel", color="#5F6368"]; } caption: "Structure-Activity Relationship (SAR) for Pyrazole-based COX-2 Inhibitors."

Anticancer Therapeutics: Targeting Cellular Proliferation and Survival

The pyrazole scaffold has emerged as a cornerstone in the design of targeted anticancer therapies, particularly as inhibitors of protein kinases.[4][5]

Mechanism of Action: Kinase Inhibition Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[14] The pyrazole's nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, mimicking the interaction of adenine in ATP. This effectively blocks the kinase's signaling activity, leading to the inhibition of cancer cell proliferation and survival.[15][16] Pyrazole-based compounds have been developed to target various kinases, including CDKs, VEGFR, and JAKs.[4][15]

Key Example: Ruxolitinib Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[17][18] Overactive JAK signaling is a key driver in myeloproliferative neoplasms.[16] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, inhibiting their activity and thereby reducing downstream signaling that promotes cell proliferation and inflammation.[14][19] It is approved for treating myelofibrosis and polycythemia vera.[16][17]

dot graph "Kinase_Inhibition_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial"];

// Define nodes pyrazole [label="Pyrazole Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase [label="Kinase ATP-Binding Pocket", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hinge [label="Hinge Region", shape=plaintext, fontcolor="#202124"]; atp [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(e.g., STAT phosphorylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges pyrazole -> kinase [label="Binds to", color="#5F6368"]; atp -> kinase [label="Blocked by Inhibitor", style=dashed, color="#EA4335"]; kinase -> downstream [label="Phosphorylates", color="#5F6368"]; downstream -> proliferation [label="Promotes", color="#5F6368"];

// Invisible edge for layout edge [style=invis]; pyrazole -> atp; } caption: "Mechanism of Pyrazole-based Kinase Inhibition."

Central Nervous System (CNS) Modulators

Substituted pyrazoles have also been explored for their activity on CNS targets, with notable examples including cannabinoid receptor antagonists.[20]

Key Example: Rimonabant Rimonabant was developed as a selective antagonist/inverse agonist of the cannabinoid type 1 (CB1) receptor.[21][22] By blocking CB1 receptors in the brain and peripheral tissues, it was designed to reduce appetite and improve metabolic parameters.[23][24] Although it was initially approved for obesity, it was later withdrawn due to severe psychiatric side effects like depression and anxiety, highlighting the critical importance of CNS receptor modulation.[24] This experience has spurred research into peripherally restricted CB1 antagonists to avoid such adverse effects.[24]

Antimicrobial and Antiviral Applications

The pyrazole nucleus is a component of various compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[1][25][26] The mechanism of action in this area is diverse, often involving the inhibition of essential microbial enzymes or disruption of cellular integrity.[26]

Synthetic Strategies: Accessing Chemical Diversity

The broad utility of pyrazoles is underpinned by robust and versatile synthetic methodologies.

  • Classical Synthesis (Knorr Pyrazole Synthesis): The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[1][27] This method is highly reliable and allows for the introduction of diversity at multiple positions of the pyrazole ring.

  • Modern Catalytic and Multi-component Reactions: More recent advances include metal-catalyzed and one-pot multi-component reactions that offer improved efficiency, atom economy, and access to complex, highly substituted pyrazoles from simple starting materials.[7][28]

The choice of synthetic route is dictated by the desired substitution pattern and the scale of the synthesis. For generating large libraries for high-throughput screening, multi-component reactions are often preferred, while for lead optimization, more classical, stepwise approaches may provide greater control.

Core Experimental Workflows for Pyrazole Drug Discovery

The evaluation of novel pyrazole derivatives follows a standard drug discovery cascade.

dot graph "Screening_Cascade" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial"];

// Define nodes synthesis [label="Library Synthesis\n(Substituted Pyrazoles)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_assay [label="Primary Screening\n(e.g., In Vitro Enzyme Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification\n(Potency & Selectivity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cell_assay [label="Secondary Screening\n(Cell-based Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR, ADME-Tox)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="In Vivo / Preclinical Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges synthesis -> primary_assay; primary_assay -> hit_id; hit_id -> cell_assay [label="Active Compounds"]; cell_assay -> lead_opt; lead_opt -> preclinical [label="Candidate Drug"]; } caption: "Typical In Vitro Screening Cascade for Novel Pyrazole Compounds."

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a self-validating system to determine the inhibitory potential of a test compound against COX-2.

  • Objective: To measure the IC50 value of a substituted pyrazole for COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), assay buffer, test compound (dissolved in DMSO), reference inhibitor (e.g., Celecoxib), detection reagents (for measuring prostaglandin E2).

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, reference inhibitor, or vehicle control (DMSO).

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and add detection reagents to quantify the amount of prostaglandin E2 produced.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

    • The positive control (Celecoxib) must show inhibition within a validated range for the assay to be considered successful. A parallel assay against COX-1 is required to determine selectivity.

Protocol: MTT Assay for Cytotoxicity Screening

This assay assesses the anti-proliferative effect of a compound on cancer cell lines.[29]

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole derivative against a cancer cell line (e.g., MCF-7 breast cancer cells).[30][31]

  • Materials: Cancer cell line, cell culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.

    • Add MTT reagent to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis & Validation:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot viability against compound concentration to determine the GI50 value.

Future Perspectives: The Next Generation of Pyrazole Therapeutics

The pyrazole scaffold is far from being fully exploited.[3] Future research will likely focus on:

  • Emerging Biological Targets: Applying the pyrazole framework to novel targets in areas like neurodegeneration, metabolic diseases, and rare genetic disorders.[32][33]

  • Innovations in Synthesis: Developing more efficient and greener synthetic methods to access novel chemical space and create diverse compound libraries.

  • Targeted Drug Delivery: Conjugating pyrazole-based drugs to antibodies or nanoparticles to enhance their delivery to specific tissues, thereby increasing efficacy and reducing side effects.

References

Methodological & Application

Introduction: The Strategic Importance of 4-Aryl-1-tert-butyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-bromo-1-tert-butyl-1H-pyrazole: Protocols, Optimization, and Applications

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal component for designing molecules that interact with biological targets.[3][4] The synthesis of 4-aryl pyrazoles, in particular, is of significant interest for the development of therapeutics in oncology, inflammation, and infectious diseases.[1][2][5]

Among the various synthetic methods to construct the crucial carbon-carbon bond required for these structures, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[6][7][8] This guide provides a detailed examination of the application of this compound as a key building block in Suzuki coupling reactions. The presence of the tert-butyl group provides steric bulk and enhances solubility in organic solvents, often leading to improved reaction outcomes and influencing the final compound's pharmacokinetic properties.[9][10]

This document serves as a comprehensive resource for researchers in organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and practical guidance for optimizing these critical transformations.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura coupling is a robust process driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[8][11] Electron-rich ligands on the palladium center can facilitate this step.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[6][8][11] The choice of base is critical for this step to proceed efficiently.

  • Reductive Elimination: The two organic groups on the palladium center (the pyrazole and the newly transferred aryl group) couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][11] Bulky ligands often promote this final step.

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂ + Base) re_out trans_complex->re_out Reductive Elimination product Ar-Ar' (Coupled Product) center_node re_out->pd0 Catalyst Regeneration re_out->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Protocol I: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents:
  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 2.5 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Experimental Workflow:
  • Reaction Setup: To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (2.5 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.[12][13]

  • Reaction Execution:

    • Conventional Heating: Lower the flask into an oil bath preheated to 90-100 °C and stir vigorously for 4-18 hours.[12][13]

    • Microwave Irradiation: If using a microwave reactor, place the sealed vial inside and irradiate at a set temperature (e.g., 90-120 °C) for 5-20 minutes.[5]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-1-tert-butyl-1H-pyrazole.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reactants & Base (Pyrazole, Boronic Acid, Base) prep2 Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) prep1->prep2 prep3 Add Catalyst & Solvent prep2->prep3 react Heat & Stir (Conventional or Microwave) prep3->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup1 Cool & Quench monitor->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product Pure 4-Aryl-1-tert-butyl-1H-pyrazole purify->final_product

Figure 2: Experimental Workflow for Suzuki Coupling

Optimizing for Success: A Guide to Reaction Parameters

While the general protocol is robust, achieving high yields across a diverse range of substrates often requires fine-tuning. The interplay between the catalyst, ligand, base, and solvent is critical.

Parameter Common Choices Expert Insights & Rationale References
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a reliable Pd(0) source, ready for oxidative addition.[12][13] Pd(OAc)₂/Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require a separate ligand. Pd(II) sources must first be reduced in situ. Modern precatalysts offer superior air stability and generate the active catalyst more efficiently.[11][14][11][12][13][14]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (XPhos, SPhos), dppfThe ligand stabilizes the Pd center and modulates its reactivity. For electron-rich heteroaryl halides like bromopyrazoles, bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ often accelerate both oxidative addition and reductive elimination, leading to higher yields and shorter reaction times.[14][15][16][14][15][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A base is essential to activate the boronic acid for transmetalation.[6] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. K₃PO₄ is a stronger, non-nucleophilic base that is particularly useful for preventing protodeboronation, a common side reaction where the boronic acid is hydrolyzed back to the arene.[12][14][6][12][14]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DME/H₂O, DMFThe organic solvent must solubilize the reactants, while the aqueous phase is needed for the inorganic base. Dioxane is a common choice, but greener alternatives like 2-MeTHF are gaining popularity.[14] For substrates with poor solubility, DMF or Toluene at higher temperatures may be necessary.[12][13][14]
Boron Source Arylboronic Acids, Arylboronic Esters (Pinacol, MIDA)Boronic acids are most common but can be prone to decomposition or protodeboronation.[12] Pinacol (BPin) or MIDA boronate esters offer significantly greater stability, making them ideal for challenging couplings or for storing valuable building blocks.[17][18][12][17][18]

Troubleshooting Common Suzuki Coupling Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficient degassing (oxygen present).3. Insufficient temperature.4. Poor solubility of reactants.1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.[11]3. Increase the reaction temperature.4. Screen different solvents (e.g., switch from Dioxane to DMF or Toluene).[14]
Protodeboronation 1. Reaction temperature is too high.2. Base is too harsh or reaction time is too long.3. Boronic acid is inherently unstable (e.g., some heteroaryl boronic acids).1. Lower the reaction temperature.2. Switch to a milder base (e.g., K₃PO₄ or NaHCO₃).[14]3. Use the corresponding boronate ester (e.g., pinacol or MIDA ester) for enhanced stability.[18]
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Side reaction pathway in the catalytic cycle.1. Ensure solvents are anhydrous if water is not part of the intended system. 2. Screen different ligands or catalyst systems; sometimes changing the ligand can suppress this side reaction.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) source to the active Pd(0) catalyst.1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.[11][14]2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that generates the active species cleanly.

Applications in Drug Discovery and Materials Science

The 4-aryl-1-tert-butyl-1H-pyrazole motif synthesized via this methodology is a valuable scaffold in pharmaceutical research. Its derivatives have been investigated as potent inhibitors of various biological targets. For instance, pyrazole-containing molecules are key components in treatments for cancer and inflammatory diseases.[1][4] The ability to rapidly and efficiently diversify the aryl group at the 4-position using Suzuki coupling allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.[2][19]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable tool for the synthesis of valuable 4-aryl pyrazole derivatives. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is paramount for achieving optimal results. By following the detailed protocols and leveraging the troubleshooting guide provided, researchers can effectively employ this reaction to advance projects in medicinal chemistry, materials science, and beyond. The continued development of more active and stable catalyst systems ensures that this cornerstone reaction will remain indispensable for years to come.

References

Application Notes and Protocols: Regioselective N-alkylation of 4-bromo-1H-pyrazole with a tert-butyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical aspect of drug design, enabling the modulation of physicochemical properties and target-binding interactions. The introduction of an N-tert-butyl group, a bulky and lipophilic substituent, can significantly impact a molecule's metabolic stability, membrane permeability, and conformational rigidity. However, the direct N-alkylation of pyrazoles with sterically demanding groups like tert-butyl presents a considerable synthetic challenge. This application note provides a detailed protocol for the N-alkylation of 4-bromo-1H-pyrazole with a tert-butyl group, a key intermediate for the synthesis of various pharmaceutical candidates. We will delve into the mechanistic rationale behind the chosen methodologies, address the critical aspect of regioselectivity, and provide step-by-step guidance for successful implementation in a research setting.

The Challenge of Steric Hindrance and Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, complicating purification and reducing the overall efficiency of the synthetic route.[1][2] The two nitrogen atoms of the pyrazole ring, N1 and N2, can both act as nucleophiles, and their relative reactivity is influenced by electronic and steric factors. In the case of 4-bromo-1H-pyrazole, the electronic environment of the two nitrogens is similar. The introduction of a bulky tert-butyl group further exacerbates the challenge, as the steric hindrance can significantly influence the accessibility of the nitrogen atoms to the alkylating agent. Therefore, careful selection of the reaction conditions is paramount to achieve high regioselectivity and yield.

Recommended Protocol: Phase-Transfer Catalyzed N-tert-butylation

Phase-transfer catalysis (PTC) has emerged as a powerful and versatile tool for the N-alkylation of various nitrogen-containing heterocycles, including pyrazoles.[3][4] This method offers several advantages, such as mild reaction conditions, the use of inexpensive and environmentally benign bases, and often high yields and selectivities. The principle of PTC involves the use of a catalyst, typically a quaternary ammonium salt, to transport the deprotonated pyrazole anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent.

Experimental Workflow for Phase-Transfer Catalyzed N-tert-butylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 4-bromo-1H-pyrazole mix Mix reactants in Toluene start->mix base Potassium tert-butoxide base->mix catalyst Tetrabutylammonium bromide (TBAB) catalyst->mix solvent Toluene solvent->mix alkylating_agent Add 2-bromo-2-methylpropane mix->alkylating_agent react Stir at 60-80 °C alkylating_agent->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 1-tert-butyl-4-bromopyrazole purify->product

Caption: Workflow for Phase-Transfer Catalyzed N-tert-butylation.

Detailed Step-by-Step Protocol

Materials:

  • 4-bromo-1H-pyrazole

  • Potassium tert-butoxide (KOtBu)[5][6]

  • 2-bromo-2-methylpropane (tert-butyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M of the pyrazole. To this suspension, add powdered potassium tert-butoxide (1.5 eq.) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Addition of Alkylating Agent: While stirring the mixture vigorously, add 2-bromo-2-methylpropane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-tert-butyl-4-bromopyrazole.

Rationale for Experimental Choices
  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the pyrazole NH, generating the pyrazolate anion required for nucleophilic attack.[5][6] Its steric bulk minimizes side reactions.

  • Alkylating Agent: 2-bromo-2-methylpropane is a common and effective source of the tert-butyl electrophile.

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a highly effective phase-transfer catalyst that facilitates the transfer of the pyrazolate anion to the organic phase.[4]

  • Solvent: Toluene is a suitable non-polar solvent for this reaction, allowing for the effective separation of the phases and a suitable temperature range for the reaction.

  • Temperature: The elevated temperature helps to overcome the activation energy barrier for the reaction with the sterically hindered electrophile.

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for the formation of C-N bonds and can be employed for the N-alkylation of pyrazoles.[7][8][9] This reaction typically involves the use of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack. While the Mitsunobu reaction with tertiary alcohols can be challenging and sometimes unsuccessful, it is worth considering as an alternative approach.[10]

Experimental Workflow for Mitsunobu N-tert-butylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 4-bromo-1H-pyrazole mix Mix pyrazole, alcohol, and PPh3 in THF start->mix alcohol tert-butanol alcohol->mix phosphine Triphenylphosphine (PPh3) phosphine->mix solvent Anhydrous THF solvent->mix cool Cool to 0 °C mix->cool add_diad Add DIAD dropwise cool->add_diad react Stir at RT add_diad->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion purify Column Chromatography concentrate->purify product 1-tert-butyl-4-bromopyrazole purify->product

Caption: Workflow for Mitsunobu N-tert-butylation.

Detailed Step-by-Step Protocol

Materials:

  • 4-bromo-1H-pyrazole

  • tert-butanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 eq.), tert-butanol (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the reactants.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Data Summary and Comparison

ParameterPhase-Transfer Catalysis (PTC)Mitsunobu Reaction
Reagents KOtBu, tert-butyl bromide, TBABtert-butanol, PPh₃, DIAD
Base Strong, non-nucleophilicNot required
Temperature 60-80 °C0 °C to Room Temperature
Potential Byproducts Minimal inorganic saltsTriphenylphosphine oxide, hydrazine derivative
Advantages Mild conditions, high yields, cost-effectiveCan be performed under neutral conditions
Disadvantages Requires elevated temperaturesPotential for low yields with tertiary alcohols

Conclusion

The N-alkylation of 4-bromo-1H-pyrazole with a tert-butyl group is a synthetically valuable transformation that requires careful consideration of reaction conditions to overcome steric hindrance and achieve high regioselectivity. The phase-transfer catalyzed method presented here offers a robust and efficient approach for this challenging transformation. The alternative Mitsunobu protocol provides a viable, albeit potentially lower-yielding, option under neutral conditions. The choice of method will depend on the specific requirements of the synthesis, available reagents, and desired scale of the reaction.

References

Application Notes and Protocols: Strategic Synthesis of Pyrazole-Containing APIs Utilizing 4-Bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-1-tert-butyl-1H-pyrazole as a versatile and robust building block for the synthesis of complex pyrazole-containing Active Pharmaceutical Ingredients (APIs). We present field-proven protocols for key C-C and C-N bond-forming reactions, explain the rationale behind experimental choices, and illustrate the application of these methods in the synthesis of advanced intermediates.

Introduction: The Strategic Value of this compound

The pyrazole heterocycle is a cornerstone of modern pharmacology, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[1][3][4] Prominent examples include the selective COX-2 inhibitor Celecoxib and the cardiac myosin inhibitor Mavacamten , which underscore the therapeutic importance of this scaffold.[5][6]

The successful synthesis of novel pyrazole-based APIs hinges on the availability of versatile starting materials that allow for precise and efficient diversification. This compound has emerged as a superior building block for several key reasons:

  • Versatile Reaction Handle: The bromine atom at the C4 position is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[7]

  • Steric Directing and Protection: The bulky tert-butyl group at the N1 position serves as a robust protecting group. It sterically hinders the N1 and C5 positions, effectively directing functionalization to the C4 position. This obviates the need for additional protection/deprotection steps that can complicate synthetic routes.

  • Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying reaction setup and purification.

This guide focuses on two of the most powerful transformations for this building block: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G cluster_start Core Building Block cluster_reactions Key Transformations cluster_products Functionalized Intermediates cluster_apis API Core Structures start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH Pd Catalyst, Base aryl_pyrazole 4-Aryl/Heteroaryl Pyrazoles suzuki->aryl_pyrazole amino_pyrazole 4-Amino Pyrazoles buchwald->amino_pyrazole api1 Kinase Inhibitor Scaffolds aryl_pyrazole->api1 api2 CNS Agent Precursors aryl_pyrazole->api2 amino_pyrazole->api1 api3 Antiviral Motifs amino_pyrazole->api3

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Cross-Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are prevalent in APIs.[8] The reaction couples the C4 position of our pyrazole building block with a wide variety of organoboron reagents.

Mechanistic Rationale

The catalytic cycle, shown below, is well-understood and provides a basis for rational protocol design.[8][9] The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Modern phosphine ligands and pre-catalysts have been developed to enhance reaction rates and broaden the substrate scope. For instance, bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate transmetalation.[9]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_complex L₂Pd(II)(Ar)(X) ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_ii_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 product R-Ar' (Product) red_elim->product ar_x R-Br (Pyrazole) ar_x->ox_add boronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃) boronic->base base->transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Comparative Data for Protocol Optimization

The selection of the catalytic system is paramount for success. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids, adapted from established protocols for related halopyrazoles.[8][10]

EntryCatalyst / Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O90-10012-1675-90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1008-1285-95
3XPhos Pd G2 (2)-K₃PO₄ (2.5)2-MeTHF804-890-98
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME/H₂O801280-92

Yields are representative and will vary based on the specific boronic acid used.

Buchwald-Hartwig Amination: Installing Vital N-Functionality

The introduction of nitrogen-containing functional groups is a cornerstone of drug design, as these moieties are often critical for target binding and modulating physicochemical properties. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds.[11]

Mechanistic Considerations and Ligand Choice

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] However, the substrates and intermediates present unique challenges. Five-membered heterocycles like pyrazoles can sometimes act as catalyst inhibitors. Furthermore, the use of primary and secondary alkylamines can lead to undesired β-hydride elimination.[12]

The development of highly specialized, bulky, and electron-rich phosphine ligands (e.g., DavePhos, BrettPhos) has been instrumental in overcoming these hurdles.[13][14] These ligands promote the desired reductive elimination to form the C-N bond while suppressing side reactions. The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used to deprotonate the amine and facilitate its entry into the catalytic cycle.

Protocol Selection Based on Amine Class

The optimal conditions for Buchwald-Hartwig amination can vary significantly depending on the nature of the amine coupling partner. The following data, based on studies with N-substituted 4-bromopyrazoles, provides a guide for protocol selection.[11][12][15]

EntryAmine TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1ArylaminePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)t-BuOH10085-95
2Secondary Cyclic Amine (e.g., Morpholine)Pd(dba)₂ (10)tBuDavePhos (20)K-OtBu (2.0)Xylene130 (MW)60-70
3Primary Alkylamine (no β-H)Pd(dba)₂ (10)tBuDavePhos (20)K-OtBu (2.0)Xylene130 (MW)70-85
4Primary Alkylamine (with β-H)tBuBrettPhos Pd G3 (2)-LHMDS (1.5)Toluene10070-90

Note: Reactions with alkylamines bearing β-hydrogens (Entry 4) require carefully selected, modern catalyst systems to avoid low yields due to β-elimination.[12]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (using XPhos Pd G2)

This protocol is optimized for high efficiency and broad substrate scope.

  • Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (2-MeTHF) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyrazole.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-1-tert-butyl-1H-pyrazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (using tBuBrettPhos Pd G3)

This protocol is robust for coupling with challenging primary and secondary aliphatic amines.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv) and tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene via syringe to achieve a concentration of approximately 0.2 M. Add the amine (1.2 equiv). Finally, add lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv, typically as a 1.0 M solution in THF) dropwise at room temperature.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-tert-butyl-1H-pyrazole.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pyrazole-containing APIs. Its well-defined reactivity at the C4 position allows for the reliable execution of high-yield Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and comparative data presented in this application note provide a solid foundation for researchers to design and execute efficient synthetic routes toward novel and complex drug candidates. By understanding the mechanistic principles and leveraging modern catalytic systems, development teams can accelerate the discovery and optimization of the next generation of pyrazole-based therapeutics.

References

experimental procedure for the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible experimental procedure for the synthesis of 4-bromo-1-tert-butyl-1H-pyrazole, a key building block in medicinal chemistry and materials science. The protocol is designed for facile adoption and emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both successful execution and a deeper understanding of the reaction dynamics. This document provides a step-by-step guide for the synthesis of the 1-tert-butyl-1H-pyrazole precursor followed by its regioselective bromination.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents and functional materials, owing to their diverse biological activities and versatile chemical properties. The introduction of a bromine atom at the C4 position of the pyrazole ring, coupled with a sterically demanding tert-butyl group at the N1 position, yields a scaffold with significant potential for further functionalization through cross-coupling reactions. This application note provides a detailed, field-tested protocol for the synthesis of this compound, beginning with the synthesis of the pyrazole core and followed by a highly regioselective bromination.

Reaction Scheme

G cluster_0 Step 1: Synthesis of 1-tert-butyl-1H-pyrazole cluster_1 Step 2: Bromination reagent1 Malonaldehyde bis(dimethyl acetal) reaction1 + reagent1->reaction1 reagent2 tert-Butylhydrazine hydrochloride reagent2->reaction1 product1 1-tert-butyl-1H-pyrazole product1_ref 1-tert-butyl-1H-pyrazole reaction1->product1 HCl, H2O, Reflux reaction2 + product1_ref->reaction2 reagent3 N-Bromosuccinimide (NBS) reagent3->reaction2 product2 This compound reaction2->product2 DMF, 0 °C to RT

Caption: Overall synthetic workflow.

PART 1: Synthesis of 1-tert-butyl-1H-pyrazole

This initial step involves the condensation of tert-butylhydrazine with a malonaldehyde equivalent to form the pyrazole ring. The use of malonaldehyde bis(dimethyl acetal) provides a stable and easy-to-handle source of the required 1,3-dicarbonyl moiety.

Materials and Equipment
Reagent/EquipmentDetails
tert-Butylhydrazine hydrochloride98% purity
Malonaldehyde bis(dimethyl acetal)99% purity
Hydrochloric acid (HCl)Concentrated (37%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Dichloromethane (CH₂Cl₂)ACS grade
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask250 mL, three-necked
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel500 mL
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butylhydrazine hydrochloride (12.45 g, 0.1 mol) and deionized water (100 mL).

  • Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid (10 mL).

  • Addition of Acetal: Add malonaldehyde bis(dimethyl acetal) (16.42 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-tert-butyl-1H-pyrazole as a colorless oil.

PART 2: Synthesis of this compound

This step employs N-bromosuccinimide (NBS) as a mild and regioselective brominating agent for the electrophilic substitution at the C4 position of the pyrazole ring.[1] The electron-rich nature of the pyrazole ring facilitates this substitution, and the reaction is typically carried out at low temperatures to control selectivity and minimize side reactions.

Materials and Equipment
Reagent/EquipmentDetails
1-tert-butyl-1H-pyrazoleAs synthesized in Part 1
N-Bromosuccinimide (NBS)99% purity, recrystallized if necessary
Dimethylformamide (DMF)Anhydrous
Diethyl ether (Et₂O)ACS grade
Deionized water
Saturated brine solution
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask100 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel250 mL
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-1H-pyrazole (6.21 g, 0.05 mol) in anhydrous dimethylformamide (40 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of NBS: Add N-bromosuccinimide (9.78 g, 0.055 mol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Work-up:

    • Pour the reaction mixture into a 250 mL separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).[1]

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by saturated brine solution (50 mL) to remove residual DMF and salts.[1]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is typically an oil or a low-melting solid. It can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a pure product.[1]

G cluster_workflow Experimental Workflow A Dissolve 1-tert-butyl-1H-pyrazole in anhydrous DMF B Cool to 0 °C in an ice bath A->B C Add NBS portion-wise (keep temp < 5 °C) B->C D Stir at 0 °C for 30 min, then warm to RT for 2h C->D E Monitor by TLC D->E F Quench with water and extract with Et₂O E->F Reaction complete G Wash combined organic layers with water and brine F->G H Dry over MgSO₄, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize the final product I->J

Caption: Step-by-step bromination workflow.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.6 ppm) and the two pyrazole ring protons (two singlets in the aromatic region).

  • ¹³C NMR: The carbon NMR will show signals corresponding to the tert-butyl carbons and the three distinct carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of C₇H₁₁BrN₂. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature. Deactivated NBS.Extend the reaction time at room temperature. Use freshly recrystallized NBS.
Formation of di-bromo productExcess NBS or higher reaction temperature.Use a stoichiometric amount of NBS and maintain the temperature at 0 °C during addition.
Low yield after work-upIncomplete extraction.Perform additional extractions with diethyl ether. Ensure proper phase separation.
Difficult purificationCo-elution of impurities.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these guidelines, researchers can confidently prepare this valuable intermediate for their synthetic endeavors in drug discovery and materials science. The explanatory nature of this guide aims to empower scientists with the knowledge to not only replicate the procedure but also to adapt it for the synthesis of related derivatives.

References

Application Notes & Protocols: The Strategic Utility of 4-bromo-1-tert-butyl-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1][2] Among the vast array of pyrazole-based building blocks, 4-bromo-1-tert-butyl-1H-pyrazole has emerged as a particularly strategic intermediate. Its unique structural configuration, featuring a versatile bromine handle at the electron-rich C4 position and a sterically demanding tert-butyl group at N1, offers chemists precise control over synthetic transformations.[3] The tert-butyl group not only prevents unwanted N-H reactivity but also directs functionalization, making this reagent an invaluable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for key cross-coupling reactions, and explains the critical causality behind experimental design choices.

The Strategic Advantage of this compound

The utility of this building block is rooted in its distinct structural features, which address common challenges in heterocyclic synthesis.

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a key pharmacophore in drugs spanning anti-inflammatory (e.g., Celecoxib), anti-obesity (e.g., Rimonabant), and analgesic (e.g., Difenamizole) therapies.[1][2] Its ability to participate in hydrogen bonding and engage with biological targets makes it a highly sought-after motif in drug discovery.[4]

  • The C4-Bromo Handle: The C4 position of the pyrazole ring is inherently electron-rich and nucleophilic, making it a prime site for synthetic modification.[3][5] The bromine atom serves as a stable and highly reactive leaving group, ideal for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a direct pathway to structural diversification.[3][6]

  • The N1-tert-Butyl Group: The introduction of a bulky tert-butyl group at the N1 position is a critical design element. It functions as a robust protecting group, preventing side reactions at the nitrogen atom. Furthermore, its steric hindrance can influence the conformation of the molecule and provides regiochemical control, ensuring that reactions occur selectively at the C4 position.[7][8]

Caption: Structure of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

This building block excels in transition-metal-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These methods are foundational in modern pharmaceutical and materials science.[9]

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. It involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide. For this compound, this reaction provides a direct and efficient route to 4-aryl or 4-vinyl pyrazole derivatives, which are common substructures in bioactive molecules.[10]

Causality in Protocol Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) state and participate directly in the catalytic cycle. More advanced precatalysts like XPhos Pd G2 can be used for more challenging or sterically hindered substrates, often providing higher yields and faster reaction times.[10][11]

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential.[12] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used.[11] The organic solvent solubilizes the pyrazole substrate and catalyst, while water is necessary to dissolve the inorganic base.

Suzuki_Coupling reagent1 This compound product 4-Aryl/Vinyl-1-tert-butyl-1H-pyrazole reagent1->product + reagent2 Aryl/Vinyl Boronic Acid (R-B(OH)₂) reagent2:e->product:w catalyst Pd(PPh₃)₄ (Catalyst) product->catalyst base Na₂CO₃ (Base) catalyst->base solvent Dioxane/H₂O (Solvent) Heat (90 °C) base->solvent

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [11]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

    • Schlenk tube or similar reaction vessel

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 1.6 mL dioxane, 0.4 mL water per 0.1 mmol of substrate).

    • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-tert-butyl-1H-pyrazole.

Coupling PartnerCatalystBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃70-95[11]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃70-95[11]
Thiophene-2-boronic acidXPhos Pd G2K₃PO₄High[10]
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly reliable method for forming C(sp)–C(sp²) bonds, linking a terminal alkyne to an aryl or vinyl halide.[13] This reaction is invaluable for creating rigid, linear extensions in molecules, a common strategy in materials science and for developing enzyme inhibitors.[14][15] Using this compound, this reaction provides access to 4-alkynyl pyrazoles.

Causality in Protocol Design:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the main cross-coupling cycle, while the copper salt reacts with the alkyne to form a more reactive copper(I) acetylide intermediate.

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are often employed in modern protocols.[16] They promote the oxidative addition step and can stabilize the catalytic species, leading to higher efficiency, especially with less reactive bromides.

  • Base: An amine base, typically triethylamine (Et₃N), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

Sonogashira_Coupling reagent1 This compound product 4-Alkynyl-1-tert-butyl-1H-pyrazole reagent1->product + reagent2 Terminal Alkyne (R-C≡CH) reagent2:e->product:w pd_catalyst Pd(OAc)₂ + XPhos product->pd_catalyst cu_catalyst CuI (Co-catalyst) pd_catalyst->cu_catalyst base Et₃N (Base/Solvent) Heat cu_catalyst->base

Caption: Workflow for Sonogashira Coupling.

Protocol 2: Optimized Sonogashira Coupling [16]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • XPhos (6 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Acetonitrile (MeCN)

    • Sealed reaction tube

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a sealed tube, add the this compound, Pd(OAc)₂, XPhos, and CuI.

    • Evacuate and backfill the tube with argon.

    • Add acetonitrile, triethylamine, and the terminal alkyne via syringe.

    • Seal the tube tightly and heat the reaction mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine.[17] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals. Using this compound, this method allows for the direct synthesis of 4-aminopyrazole derivatives.

Causality in Protocol Design:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands like tBuDavePhos are extremely effective.[18][19] They facilitate the challenging reductive elimination step that forms the C-N bond. The palladium source is often Pd₂(dba)₃ or Pd(dba)₂.[20][21]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are most common.[20] The base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.

  • Substrate Considerations: The reaction is sensitive to the nature of the amine. Amines lacking β-hydrogens (e.g., benzylamine, morpholine) often give good yields.[19] Primary alkylamines with β-hydrogens can be more challenging due to potential β-hydride elimination, sometimes requiring copper catalysts as an alternative.[18][19]

Buchwald_Hartwig_Amination reagent1 This compound product 4-Amino-1-tert-butyl-1H-pyrazole reagent1->product + reagent2 Amine (R₂NH) reagent2:e->product:w catalyst Pd(dba)₂ + tBuDavePhos product->catalyst base KOtBu (Base) catalyst->base solvent Xylene (Solvent) Heat (MW) base->solvent

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination [20]

  • Materials:

    • This compound (1.0 equiv, N-trityl analog used in reference)

    • Amine (e.g., piperidine) (2.0 equiv)

    • Pd(dba)₂ (10 mol%)

    • tBuDavePhos (20 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Xylene

    • Microwave vial

  • Procedure:

    • To a microwave vial, add the this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.

    • Add dry xylene followed by the amine.

    • Seal the vial and place it in a microwave reactor.

    • Heat the mixture to a high temperature (e.g., 160 °C) for a short duration (e.g., 10-30 minutes). Microwave irradiation can significantly expedite these reactions.[20]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

AmineYield (%) (with N-trityl analog)Reference
Piperidine60[18]
Morpholine67[18]
BenzylamineGood Yield[19]
Pyrrolidine7 (low yield due to β-elimination)[18]

Synthesis of the Building Block

Access to this compound is typically achieved through a multi-step synthesis starting from readily available materials. A common route involves the cyclocondensation of a 1,3-dicarbonyl equivalent with tert-butylhydrazine, followed by regioselective bromination at the C4 position.[1][22]

Synthesis_Workflow start 1,3-Dicarbonyl Compound intermediate 1-tert-butyl-1H-pyrazole start->intermediate + reagent1 tert-Butylhydrazine reagent1:s->intermediate:n product This compound intermediate->product Bromination reagent2 Brominating Agent (e.g., N-Bromosaccharin) reagent2:s->product:n

Caption: General synthetic workflow for the title compound.

Conclusion

This compound is more than just an intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for molecular construction. The combination of a stable, reactive C4-bromo handle and a robust N1-tert-butyl protecting group enables precise and efficient functionalization through cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this valuable compound in their pursuit of novel therapeutics and advanced materials.

References

Application Note: A Robust and Scalable Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-1-tert-butyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across diverse areas like inflammation, oncology, and infectious diseases.[1][2] Among the vast library of pyrazole-based building blocks, this compound has emerged as a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the tert-butyl group at the N1 position provides steric protection and enhances solubility in organic solvents, facilitating downstream manipulations.[3][4]

As drug candidates progress from discovery to development, the demand for kilogram-scale quantities of key intermediates necessitates the development of synthetic routes that are not only high-yielding but also safe, cost-effective, and reproducible. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, addressing the critical process parameters and safety considerations inherent in large-scale bromination reactions.

Retrosynthetic Analysis and Strategy

The synthesis is approached via a two-step sequence designed for scalability and operational simplicity. The strategy hinges on the initial formation of the pyrazole core followed by a regioselective bromination.

G Target This compound Precursor 1-tert-butyl-1H-pyrazole Target->Precursor Electrophilic Bromination Starting_Materials Malondialdehyde bis(dimethyl acetal) + tert-Butylhydrazine hydrochloride Precursor->Starting_Materials Knorr-Type Cyclocondensation

Caption: Retrosynthetic approach for this compound.

  • Step 1: Synthesis of 1-tert-butyl-1H-pyrazole. The pyrazole ring is constructed via a classical Knorr-type cyclocondensation reaction.[5] We utilize tert-butylhydrazine hydrochloride and malondialdehyde bis(dimethyl acetal) as readily available, cost-effective starting materials. This reaction is robust and generally proceeds in high yield. The tert-butyl group is installed directly, avoiding subsequent protection/deprotection steps.[6]

  • Step 2: Regioselective Bromination. The C4 position of the 1-substituted pyrazole ring is electron-rich and thus highly activated towards electrophilic aromatic substitution. For the bromination step, N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine.[7] This choice is paramount for scale-up safety; NBS is a solid, making it significantly easier and safer to handle than highly corrosive and volatile liquid bromine.[8][9] The reaction exhibits excellent regioselectivity for the C4 position, minimizing the formation of isomeric impurities.

Process Safety Management: A Critical Overview

Large-scale bromination reactions require stringent safety protocols. The primary hazards are the potential for thermal runaway and the handling of corrosive materials.[10]

  • Exotherm Control: The bromination of pyrazoles with NBS is an exothermic process. On a large scale, the heat generated can accumulate rapidly if not managed effectively. The protocol below mandates the use of a jacketed reactor for precise temperature control and portion-wise addition of the brominating agent to control the rate of heat generation.

  • Reagent Handling: While safer than liquid bromine, NBS is a strong oxidizing agent and an irritant. Appropriate Personal Protective Equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[8] All operations should be conducted in a well-ventilated area or a walk-in fume hood.

  • Quenching and Work-up: The reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to neutralize any unreacted NBS or bromine-containing byproducts. This is a critical step to ensure the safe handling of the reaction mixture during work-up and waste disposal.[8]

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis and can be linearly scaled with appropriate engineering controls.

Part A: Synthesis of 1-tert-butyl-1H-pyrazole (Precursor)

Reagents and Materials

ReagentCAS No.MW ( g/mol )MolesQuantity
tert-Butylhydrazine hydrochloride55338-38-0124.611.0124.6 g
Malondialdehyde bis(dimethyl acetal)102-52-3164.201.0164.2 g (168 mL)
Ethanol (200 proof)64-17-5--1.0 L
Sodium Hydroxide (50% w/w aq.)1310-73-240.001.080.0 g

Protocol

  • Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.

  • Reaction Mixture: Charge the flask with tert-butylhydrazine hydrochloride (124.6 g), malondialdehyde bis(dimethyl acetal) (168 mL), and ethanol (1.0 L).

  • Basification: Begin stirring and carefully add the 50% sodium hydroxide solution dropwise over 30 minutes. The internal temperature may rise to 30-35 °C.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting slurry, add water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 10 minutes. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-tert-butyl-1H-pyrazole as a pale yellow oil. The crude product is typically of sufficient purity (>95%) to be used directly in the next step.

    • Expected Yield: 112-119 g (90-96%).

Part B: Bromination to this compound

Reagents and Materials

ReagentCAS No.MW ( g/mol )MolesQuantity
1-tert-butyl-1H-pyrazole14436-58-5124.190.80100 g
N-Bromosuccinimide (NBS)128-08-5177.980.84149.5 g
Acetonitrile (ACN)75-05-8--1.0 L
Sodium Thiosulfate7772-98-7158.11-10% w/v aq. sol'n
Saturated Sodium Bicarbonate---aq. sol'n
Brine---aq. sol'n
Ethyl Acetate141-78-6--~1.5 L

Protocol

  • Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a temperature probe, a powder addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the reactor with 1-tert-butyl-1H-pyrazole (100 g) and acetonitrile (1.0 L). Stir to dissolve and cool the reactor jacket to 0-5 °C.

  • NBS Addition: Once the internal temperature is stable at 0-5 °C, begin adding N-Bromosuccinimide (149.5 g) portion-wise over 1.5-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the consumption of the starting material by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution (500 mL) while maintaining the temperature below 15 °C. Stir for 20 minutes. A color change from yellow/orange to colorless should be observed.

  • Solvent Removal: Remove the bulk of the acetonitrile under reduced pressure.

  • Work-up: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (750 mL) and water (250 mL). Separate the layers.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot heptane or an ethanol/water mixture to afford this compound as a white to off-white crystalline solid.

    • Expected Yield: 139-151 g (85-92%).

    • Expected Purity (by HPLC): >98%.

Experimental Workflow and Data

Caption: Overall experimental workflow for the two-step synthesis.

Summary of Results

ParameterStep A: Precursor SynthesisStep B: Bromination
Scale1.0 mole0.8 mole
Key Reagenttert-Butylhydrazine HClN-Bromosuccinimide (NBS)
SolventEthanolAcetonitrile
Reaction TemperatureReflux (~80 °C)0-10 °C
Typical Isolated Yield90-96%85-92%
Product AppearancePale yellow oilWhite crystalline solid
Overall Yield\multicolumn{2}{c}{76-88%}

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.51 (s, 1H), 1.55 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.8, 126.9, 93.1, 59.8, 30.1.

  • Mass Spectrometry (EI): m/z 202/204 (M⁺, characteristic bromine isotope pattern).

  • Melting Point: 65-68 °C.

  • Purity (HPLC): ≥ 98.0% (Area normalization, 220 nm).

Conclusion

This application note details a safe, efficient, and scalable two-step synthesis of this compound. The strategic selection of NBS as the brominating agent and careful control of reaction parameters, particularly temperature, are critical for a successful and safe scale-up. The protocol provides high yields of pure material, making it suitable for the production of this key pharmaceutical intermediate in a drug development setting.

References

The Strategic Functionalization of 4-bromo-1-tert-butyl-1H-pyrazole: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The ability to precisely functionalize this heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide provides an in-depth exploration of the synthetic pathways for the functionalization of 4-bromo-1-tert-butyl-1H-pyrazole, a versatile building block for drug discovery and material science. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Pivotal Role of the tert-Butyl Group: A Shield and a Director

The N-1 tert-butyl group on the pyrazole ring is not merely a placeholder; it exerts a profound influence on the reactivity of the scaffold. Its significant steric bulk shields the adjacent C-5 position, often directing incoming reagents to the more accessible C-3 position in certain reactions like directed ortho-metalation. However, in the context of functionalizing the C-4 position of this compound, its primary role is to enhance solubility in organic solvents and to prevent N-H related side reactions that can occur with unprotected pyrazoles, such as catalyst inhibition or competing N-arylation in cross-coupling reactions. This steric hindrance can also influence the choice of catalyst and ligand, favoring less sterically demanding systems to ensure efficient access to the C-4 reaction site.

Pathways to Functionalization: A Multi-faceted Approach

The C-4 bromine atom of 1-tert-butyl-4-bromopyrazole serves as a versatile handle for a variety of transformations. The primary strategies for its replacement include palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. Each of these methods offers a unique avenue to a diverse range of substituted pyrazoles.

A This compound B Suzuki Coupling A->B ArB(OH)₂ Pd Catalyst C Sonogashira Coupling A->C Terminal Alkyne Pd/Cu Catalyst D Buchwald-Hartwig Amination A->D Amine Pd Catalyst E Stille Coupling A->E Organostannane Pd Catalyst F Lithiation-Electrophilic Quench A->F n-BuLi Electrophile G 4-Aryl-1-tert-butyl-1H-pyrazole B->G H 4-Alkynyl-1-tert-butyl-1H-pyrazole C->H I 4-Amino-1-tert-butyl-1H-pyrazole D->I J 4-Alkyl/Aryl-1-tert-butyl-1H-pyrazole E->J K 4-Substituted-1-tert-butyl-1H-pyrazole F->K

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, these reactions provide reliable and versatile methods for introducing a wide array of substituents at the C-4 position.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, base, and solvent is critical for the success of these transformations and is highly substrate-dependent.

Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(X) R¹-Pd(II)L₂(Br) Pd(0)L₂->Ar-Pd(II)L₂(X) Oxidative Addition (R¹-Br) R¹-Pd(II)L₂(R²) R¹-Pd(II)L₂(R²) Ar-Pd(II)L₂(X)->R¹-Pd(II)L₂(R²) Transmetalation (R²-M) R¹-Pd(II)L₂(R²)->Pd(0)L₂ Reductive Elimination (R¹-R²)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] It is particularly valuable for the synthesis of 4-arylpyrazoles.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for the Suzuki coupling of bromo-heterocycles.[4] The tetrakis(triphenylphosphine)palladium(0) complex is a reliable source of the active Pd(0) species.

  • Base: An aqueous solution of a carbonate base, such as Na₂CO₃ or K₂CO₃, is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Reactants This compound, Phenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base 2 M aq. Na₂CO₃
Solvent 1,4-Dioxane
Temperature 90 °C
Time 6-12 hours
Typical Yield 80-95%

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane and a 2 M aqueous solution of Na₂CO₃. The solvent ratio is typically 4:1 (dioxane:water).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 4-alkynylpyrazoles.[2]

Causality Behind Experimental Choices:

  • Catalyst System: A dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.[5] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which undergoes transmetalation.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both a base and a solvent. It neutralizes the HX by-product and facilitates the formation of the copper acetylide.

  • Solvent: Anhydrous and deoxygenated solvents like DMF or THF are preferred to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[6]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

ParameterCondition
Reactants This compound, Phenylacetylene
Catalyst PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)
Base Triethylamine
Solvent THF (anhydrous, deoxygenated)
Temperature 60 °C
Time 4-8 hours
Typical Yield 75-90%

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, deoxygenated THF, followed by triethylamine.

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds.[7] This reaction is particularly useful for introducing a variety of amine functionalities at the C-4 position of the pyrazole ring.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precatalyst and ligand is crucial. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos or tBuDavePhos are often employed in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8] These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterCondition
Reactants This compound, Morpholine
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu
Solvent Toluene (anhydrous)
Temperature 100 °C
Time 12-24 hours
Typical Yield 70-85%

Step-by-Step Methodology:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and anhydrous toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents.[10] A key advantage is the stability of organostannanes to a wide range of reaction conditions.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[10]

  • Additives: In some cases, additives like LiCl can accelerate the transmetalation step.

  • Solvent: Anhydrous, aprotic solvents such as THF or toluene are typically employed.

Protocol 4: Stille Coupling of this compound with Tributyl(vinyl)tin

ParameterCondition
Reactants This compound, Tributyl(vinyl)tin
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Toluene (anhydrous)
Temperature 110 °C
Time 12-18 hours
Typical Yield 65-80%

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Add anhydrous toluene, followed by tributyl(vinyl)tin (1.1 equiv.).

  • Heat the reaction mixture to 110 °C for 12-18 hours.

  • Cool the reaction to room temperature and concentrate the solvent.

  • Dissolve the residue in diethyl ether and add a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

  • Filter the mixture through Celite and wash the pad with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Lithiation-Electrophilic Quench: A Direct Approach to C-4 Functionalization

Metal-halogen exchange offers a direct and powerful method for the functionalization of aryl halides. The treatment of this compound with a strong organolithium base at low temperature generates a highly reactive 4-lithiopyrazole intermediate, which can be quenched with a variety of electrophiles.

Causality Behind Experimental Choices:

  • Lithium Source: n-Butyllithium (n-BuLi) is a commonly used reagent for bromine-lithium exchange.[11]

  • Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.

  • Solvent: Anhydrous, aprotic, and non-electrophilic solvents like THF or diethyl ether are essential.

Protocol 5: Lithiation of this compound and Quenching with Dimethylformamide (DMF)

ParameterCondition
Reactants This compound, n-BuLi, DMF
Solvent Anhydrous THF
Temperature -78 °C
Time 1-2 hours
Typical Yield 60-75%

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 equiv.) dropwise to the solution.

  • Allow the reaction to warm slowly to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude aldehyde product by column chromatography on silica gel.

Conclusion

The functionalization of this compound provides access to a rich diversity of substituted pyrazole derivatives, which are of significant interest in drug discovery and materials science. This guide has detailed several robust and versatile methods, including a suite of palladium-catalyzed cross-coupling reactions and a direct lithiation-electrophilic quench strategy. By understanding the mechanistic principles and the influence of the N-1 tert-butyl group, researchers can rationally select and optimize reaction conditions to achieve their synthetic goals. The provided protocols serve as a practical starting point for the exploration of novel chemical space around the pyrazole core.

References

Application Notes and Protocols for 4-bromo-1-tert-butyl-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the dynamic field of materials science, the strategic design of molecular components is paramount to achieving desired functionalities. 4-bromo-1-tert-butyl-1H-pyrazole emerges as a highly promising building block, particularly for the development of advanced organic electronic materials. Its unique molecular architecture combines the electron-rich pyrazole core with a strategically placed bromine atom, which serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions. The presence of the bulky tert-butyl group enhances solubility in organic solvents and can sterically hinder intermolecular interactions, a crucial feature for mitigating aggregation-induced quenching in emissive materials.

These attributes make this compound an excellent candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This guide provides an in-depth exploration of its application as a precursor for a blue fluorescent emitter in OLEDs, complete with a detailed synthetic protocol and characterization methodologies.

Core Concepts: The Rationale Behind the Application

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts specific electronic properties that are beneficial for organic electronic materials.[1] The nitrogen atoms can influence the HOMO and LUMO energy levels of the molecule, which is critical for charge injection and transport in devices like OLEDs.[2]

The bromine atom at the 4-position of the pyrazole ring is the key to its synthetic versatility. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the facile formation of a C-C bond with a wide variety of aryl and heteroaryl boronic acids, enabling the construction of extended π-conjugated systems.[5] Such systems are the foundation of most organic semiconductors and fluorescent molecules.

The tert-butyl group at the N1 position serves a dual purpose. Firstly, it ensures good solubility of the molecule and its derivatives in common organic solvents, which is essential for solution-based processing and purification. Secondly, its steric bulk can prevent the close packing of molecules in the solid state. This is particularly important for fluorescent materials, as close packing can lead to the formation of non-emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ), which is detrimental to the efficiency of OLEDs.[6]

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Application Protocol: Synthesis of a Pyrazole-Based Blue Fluorescent Emitter for OLEDs

This protocol details the synthesis of a novel blue fluorescent emitter, 2-(1-(tert-butyl)-1H-pyrazol-4-yl)-9,9-dimethyl-9H-fluorene , via a Suzuki-Miyaura cross-coupling reaction. The fluorene moiety is a well-established blue-emitting chromophore with high thermal stability.

Reaction Scheme

Suzuki_Coupling_Reaction reactant1 This compound product 2-(1-(tert-butyl)-1H-pyrazol-4-yl)-9,9-dimethyl-9H-fluorene reactant1->product + reactant2 9,9-dimethylfluorene-2-boronic acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Toluene/EtOH/H2O solvent->product

Caption: Suzuki-Miyaura coupling for the synthesis of a blue fluorescent emitter.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound70951-85-8203.081.0 g4.92
9,9-dimethylfluorene-2-boronic acid333432-28-3252.121.37 g5.42
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56284 mg0.246
Potassium Carbonate (K₂CO₃)584-08-7138.211.36 g9.84
Toluene108-88-3-40 mL-
Ethanol (95%)64-17-5-10 mL-
Deionized Water7732-18-5-10 mL-
Experimental Procedure

Workflow Overview

Experimental_Workflow A Reactant Preparation & Degassing B Reaction Setup & Reflux A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D Upon Completion E Purification (Column Chromatography) D->E F Final Purification (Recrystallization/Sublimation) E->F G Characterization F->G

Caption: Step-by-step workflow for the synthesis and purification.

  • Reactant Preparation and Degassing:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.92 mmol), 9,9-dimethylfluorene-2-boronic acid (1.37 g, 5.42 mmol), and potassium carbonate (1.36 g, 9.84 mmol).

    • The flask is then subjected to three cycles of evacuation and backfilling with nitrogen to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.[7]

  • Solvent and Catalyst Addition:

    • To the flask, add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). The solvent mixture is degassed by bubbling with nitrogen for 20-30 minutes.

    • Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (284 mg, 0.246 mmol, 5 mol%). The use of a pre-catalyst or a combination of a palladium source and a ligand can also be effective.[8]

  • Reaction Execution:

    • The reaction mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates the progress of the reaction. The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (50 mL) and washed sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product (identified by TLC) are collected and the solvent is evaporated.[9]

    • For applications in organic electronics, extremely high purity is required. Therefore, a final purification step of recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) or gradient sublimation is highly recommended.[10]

Characterization of the Final Product

The structure and purity of the synthesized 2-(1-(tert-butyl)-1H-pyrazol-4-yl)-9,9-dimethyl-9H-fluorene should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. For OLED applications, a purity of >99.9% is desirable.

Expected Photophysical Properties

The synthesized compound is expected to exhibit photophysical properties suitable for a blue fluorescent emitter in OLEDs:

PropertyExpected Value/Range
Absorption (λ_abs) 300 - 350 nm in a non-polar solvent (e.g., cyclohexane)
Emission (λ_em) 420 - 460 nm in a non-polar solvent (deep to sky blue)
Photoluminescence Quantum Yield (PLQY) > 70% in solution
Thermal Stability (T_d) > 300 °C (as determined by TGA)

The photophysical properties should be measured using UV-Vis and fluorescence spectroscopy.[11] The quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block for the synthesis of advanced materials. The provided protocol for its use in the synthesis of a blue fluorescent emitter for OLEDs showcases its potential. The strategic combination of the pyrazole core, the reactive bromine handle, and the solubilizing and sterically hindering tert-butyl group opens up a wide array of possibilities for creating novel materials with tailored electronic and photophysical properties.

Future research could explore the use of this compound in the synthesis of:

  • Host materials for phosphorescent OLEDs: By coupling it with carbazole or other suitable moieties.

  • Electron-transporting materials: By introducing electron-withdrawing groups.

  • Functional ligands for Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as coordination sites for metal ions, leading to MOFs with potential applications in gas storage, separation, and catalysis.[12]

  • Chemosensors: The pyrazole ring can be functionalized to create fluorescent probes for the detection of specific ions or molecules.[1]

The continued exploration of the chemistry of this compound and its derivatives will undoubtedly contribute to the advancement of materials science and organic electronics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-bromo-1-tert-butyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), its purity is paramount to ensure predictable reaction outcomes, high yields, and the avoidance of difficult-to-remove downstream impurities.

This document provides in-depth, field-proven insights into common purification challenges and their solutions, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial analysis of the crude product shows multiple spots on TLC. What are these impurities likely to be?

Answer: Understanding the potential impurities is the first step toward effective purification. The most common synthesis of this compound involves the electrophilic bromination of 1-tert-butylpyrazole using a brominating agent like N-Bromosuccinimide (NBS).[1] Based on this, the primary impurities you are likely observing are:

  • Unreacted 1-tert-butylpyrazole (Starting Material): This is a less polar impurity and will typically have a higher Rf value on a normal-phase TLC plate compared to the product. Its presence indicates an incomplete reaction.

  • Di-brominated Pyrazoles (e.g., 3,4-dibromo- or 4,5-dibromo-1-tert-butyl-1H-pyrazole): These are common over-reaction byproducts. They are generally less polar than the mono-brominated product but may have similar Rf values, making separation challenging.

  • Regioisomers: Depending on the reaction conditions, trace amounts of other brominated isomers (e.g., 3-bromo- or 5-bromo-1-tert-butyl-1H-pyrazole) could form, though the C4 position is typically the most reactive for electrophilic substitution on the pyrazole ring.[2]

  • Residual Reagents and Byproducts: Impurities like succinimide (from NBS) are polar and often can be removed with an aqueous wash prior to chromatographic purification.

Initial characterization using techniques like ¹H NMR and GC-MS is essential to confirm the identity of these byproducts before selecting a purification strategy.[3][4]

Question 2: How do I choose the best purification method? Should I use recrystallization or column chromatography?

Answer: The choice between recrystallization and column chromatography depends on the impurity profile and the scale of your reaction. The following decision workflow can guide your choice.

G start Crude Product Analysis (TLC, ¹H NMR) check_impurities What is the impurity profile? start->check_impurities recrystallization Recrystallization check_impurities->recrystallization  Product is a solid & impurities have  different solubility profiles.  (e.g., removing starting material) column Column Chromatography check_impurities->column  Impurities are structurally similar  with close Rf values (e.g., isomers).  Product is an oil. wash Aqueous Wash / Liquid-Liquid Extraction check_impurities->wash  Mainly polar, water-soluble  impurities (e.g., salts, succinimide) end_pure Pure Product recrystallization->end_pure column->end_pure wash->check_impurities  Re-evaluate

Caption: Decision workflow for selecting a purification method.

  • Column Chromatography is generally the most robust method for this compound, especially for removing structurally similar impurities like isomers or di-brominated species.[5][6] Since this compound is often isolated as an oil or low-melting solid, chromatography is typically the preferred method.[1]

  • Recrystallization can be effective if your crude product is a solid and the main impurity is the starting material, which may have significantly different solubility. However, finding a suitable single-solvent system can be challenging. A mixed-solvent system is often more practical.[7]

Question 3: I tried recrystallization, but my compound "oiled out." What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[7] This is a common problem with low-melting point solids. Here are several strategies to resolve this:

  • Lower the Solution's Saturation Point: The most direct solution is to add more of the primary ("good") solvent to the hot solution. This lowers the temperature at which the solution becomes supersaturated, allowing crystallization to initiate below the compound's melting point.[7]

  • Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the hot, clear solution to cool to room temperature very slowly on the benchtop, perhaps in an insulated container (e.g., a beaker wrapped in glass wool), before moving it to an ice bath.[7]

  • Change the Solvent System: The initial solvent choice may be inappropriate. Experiment with different solvent/anti-solvent combinations. For pyrazole derivatives, systems like Hexane/Ethyl Acetate or Ethanol/Water are commonly used.[7][8] For a related compound, tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate, recrystallization from n-hexane was successful.[9]

  • Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny "seed crystal" to the supersaturated, cooled solution can induce nucleation and promote proper crystal growth.[7]

Question 4: I'm running a silica gel column, but my separation is poor and the compound seems to be streaking. What should I do?

Answer: This is a classic issue when purifying nitrogen-containing heterocycles like pyrazoles on standard silica gel. The root cause is often the interaction between the basic nitrogen atoms of the pyrazole and the acidic silanol groups on the silica surface. This leads to peak tailing, streaking, and sometimes irreversible adsorption.

The Solution: Deactivate the Silica Gel.

You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, typically triethylamine (Et₃N) , to your eluent system.

  • Recommended Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate. A common starting point is a gradient from 100% Hexane to 5-10% Ethyl Acetate in Hexane.

  • Modification: Add 0.5-1% triethylamine to your chosen eluent mixture. For example, for a 95:5 Hexane:EtOAc eluent, you would prepare a mixture of 95 mL Hexane, 5 mL Ethyl Acetate, and 0.5-1 mL of Et₃N. This deactivates the silica, leading to sharper peaks and better separation.[8]

The diagram below illustrates the problem and solution at the molecular level.

G cluster_0 Problem: Acid-Base Interaction cluster_1 Solution: Deactivation silica Silica Surface (Si-OH, Acidic) pyrazole_streaking Pyrazole (Basic Nitrogens) pyrazole_streaking->silica Strong Adsorption = Streaking/Tailing silica_deactivated Silica Surface (Si-O⁻ Et₃NH⁺) pyrazole_eluting Pyrazole pyrazole_eluting->silica_deactivated Weak, Reversible Interaction = Clean Elution triethylamine Triethylamine (Et₃N) triethylamine->silica_deactivated Neutralizes Acidic Sites

Caption: Interaction of pyrazole with silica gel and the effect of triethylamine.

Question 5: How do I confirm the purity and identity of my final product?

Answer: Post-purification analysis is critical. A combination of spectroscopic and physical methods should be used to confirm both the identity and purity of this compound.

Technique Purpose Expected Result for Pure this compound
¹H NMR Structural confirmation and purity assessment.Protons on the pyrazole ring will appear as distinct singlets or doublets. The tert-butyl group will be a sharp singlet at ~1.6 ppm integrating to 9H. The absence of signals from starting material or other byproducts is key.[4][9]
¹³C NMR Confirms the carbon skeleton of the molecule.The spectrum should show the correct number of carbon signals corresponding to the pyrazole ring and the tert-butyl group.[4][9]
GC-MS Purity assessment and mass confirmation.A single peak in the gas chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the compound's mass. A synthesis report notes a GC purity of 99.1% for a sample prepared this way.[1]
Melting Point Physical constant for purity check (if solid).A sharp, narrow melting point range indicates high purity. Broad melting ranges suggest the presence of impurities.[3] Note: This compound can be a low-melting solid or a liquid at room temperature.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a crude product containing starting material and other non-polar impurities.

  • Slurry Preparation:

    • Dissolve the crude this compound (e.g., 2.0 g) in a minimal amount of dichloromethane or the eluent.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution to create a slurry.

    • Gently evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. This is the "dry loading" method, which typically results in better separation than loading a liquid sample.

  • Column Packing:

    • Prepare a silica gel slurry in 100% Hexane.

    • Pack a glass column with the slurry to the desired height. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Prepare the eluent system. A good starting point is 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine .

    • Begin elution, collecting fractions and monitoring the separation by TLC.

    • The product will typically elute after the less polar starting material and before more polar impurities.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Mixed-Solvent Recrystallization

This method is best attempted if the crude product is a solid and contains impurities with different solubility characteristics.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of a "good" solvent in which the compound is highly soluble when hot (e.g., ethanol or ethyl acetate).

    • Gently heat the mixture with stirring until the solid is completely dissolved. Use only the absolute minimum amount of solvent required.[7]

  • Induce Precipitation:

    • While the solution is still hot, add a "poor" solvent (an anti-solvent like n-hexane or water) dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the solution is saturated.[7]

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References

Technical Support Center: Bromination of 1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of 1-tert-butyl-1H-pyrazole, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Desired 4-Bromo-1-tert-butyl-1H-pyrazole

Question: My reaction is resulting in a low yield of the target 4-bromo product. What are the potential causes and how can I improve the yield?

Answer:

A low yield of this compound can stem from several factors, primarily related to reaction conditions and reagent stability.

Root Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Extend the reaction time if the starting material is still present. Consider a modest increase in temperature, but be cautious as this can also promote side reactions.

  • Suboptimal Brominating Agent: The choice and quality of the brominating agent are critical.

    • Solution: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the selective bromination of pyrazoles.[1][3] Ensure your NBS is fresh and has been stored properly, as it can decompose over time. Other brominating agents like bromine (Br₂) can be used, but may be less selective and require more stringent handling precautions.[4][5]

  • Solvent Effects: The solvent can significantly influence reaction rate and selectivity.

    • Solution: Acetonitrile, dichloromethane (DCM), and chloroform are suitable solvents for this reaction. Dimethylformamide (DMF) can also be used, but purification can sometimes be challenging due to its high boiling point.[2] If you are experiencing issues with DMF, consider switching to a lower-boiling solvent.

  • Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps.

    • Solution: Ensure proper phase separation during aqueous work-up. If the product is an oil, trituration with a non-polar solvent like n-hexane can sometimes induce crystallization.[2] For column chromatography, carefully select the eluent system to achieve good separation from byproducts and unreacted starting material.[6]

Issue 2: Formation of Multiple Products (Isomers and Over-brominated Species)

Question: My post-reaction analysis (NMR, LC-MS) shows the presence of multiple brominated products. How can I improve the regioselectivity and prevent over-bromination?

Answer:

The formation of multiple products is a common challenge in the bromination of pyrazoles. Understanding the directing effects of the substituents is key to controlling the outcome.

Root Causes & Solutions:

  • Regioselectivity: Electrophilic substitution on the pyrazole ring is strongly directed to the C4 position.[7][8][9][10] The tert-butyl group at the N1 position further reinforces this preference. However, under forcing conditions, substitution at other positions can occur.

    • Solution: The primary strategy to ensure C4-selectivity is to maintain mild reaction conditions. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and add the brominating agent portion-wise to avoid localized high concentrations.[1]

  • Over-bromination: The desired mono-brominated product can undergo further bromination to yield di- or even tri-brominated species.

    • Solution: Use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents).[1] Adding a significant excess of the brominating agent will inevitably lead to over-bromination. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Reaction with the tert-Butyl Group: While less common, under harsh conditions, side reactions involving the tert-butyl group could potentially occur.

    • Solution: Adhering to mild reaction conditions as described above will minimize the likelihood of reactions at the tert-butyl substituent.

Below is a decision-tree to guide your troubleshooting process for product distribution issues:

G cluster_regio Regioselectivity Issues cluster_overbrom Over-bromination Issues start Multiple Products Observed check_regio Check Regioselectivity (NMR/LC-MS) start->check_regio check_overbrom Check for Over-bromination start->check_overbrom is_c5_bromo Is C5-bromination observed? check_regio->is_c5_bromo is_dibromo Are di-brominated products present? check_overbrom->is_dibromo harsh_cond Indicates harsh reaction conditions is_c5_bromo->harsh_cond sol_regio Solution: Lower temperature, add brominating agent slowly harsh_cond->sol_regio excess_br Indicates excess brominating agent is_dibromo->excess_br sol_overbrom Solution: Use stoichiometric amount of brominating agent excess_br->sol_overbrom

Caption: Troubleshooting workflow for product distribution issues.

Issue 3: Product is an Oil and Difficult to Purify

Question: After work-up, my product is an orange or brown oil that is difficult to solidify and purify. What steps can I take?

Answer:

Obtaining an oily product is a frequent occurrence, often indicating the presence of impurities or residual solvent.[2]

Root Causes & Solutions:

  • Residual Solvent: High-boiling solvents like DMF can be difficult to remove completely and can result in an oily residue.[2]

    • Solution: If using DMF, ensure it is thoroughly removed under high vacuum. An alternative is to perform an aqueous workup where the product is extracted into a lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether), which is then easier to evaporate.[1][2]

  • Impurities: The presence of side-products or unreacted starting materials can inhibit crystallization.

    • Solution:

      • Trituration: Attempt to triturate the oil with a cold, non-polar solvent such as n-hexane or pentane. This can help to wash away non-polar impurities and may induce crystallization of the desired product.[1][2]

      • Column Chromatography: If trituration is unsuccessful, purification by column chromatography on silica gel is the most reliable method to isolate the pure product.[6]

      • Sublimation: For thermally stable compounds, sublimation can be a highly effective purification technique for removing non-volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 1-tert-butyl-1H-pyrazole and why?

A1: The bromination of 1-tert-butyl-1H-pyrazole is highly regioselective for the C4 position.[7][11] This is due to the electronic nature of the pyrazole ring. The nitrogen atom at position 2 is "pyridine-like" and deactivates the adjacent C3 and C5 positions towards electrophilic attack. The nitrogen at position 1 is "pyrrole-like" and activates the ring. The combined electronic effects result in the C4 position having the highest electron density, making it the most favorable site for electrophilic substitution.[8][12][13] The bulky tert-butyl group at N1 can also sterically hinder attack at the C5 position, further favoring C4 substitution.

G cluster_pyrazole 1-tert-butyl-1H-pyrazole cluster_reaction Electrophilic Bromination cluster_product This compound struct struct reagents + Br+ arrow -> product_struct product_struct

Caption: Regioselective bromination at the C4 position.

Q2: Which brominating agent is best for this reaction: NBS or Br₂?

A2: For laboratory-scale synthesis where selectivity is paramount, N-Bromosuccinimide (NBS) is generally the preferred reagent.[14] It is a solid that is easier and safer to handle than liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and other side reactions.[1]

Elemental bromine (Br₂) is a stronger brominating agent and can be effective, but it is more corrosive, volatile, and can be less selective, potentially leading to a higher proportion of byproducts if the reaction conditions are not carefully controlled.[5][15]

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State SolidLiquid
Handling Easier, saferMore hazardous, corrosive
Selectivity Generally higherCan be lower
Byproducts Succinimide (water-soluble)HBr (corrosive gas)
Typical Use Selective, mild brominationsBulk brominations, stronger conditions

Q3: Can I perform this reaction without an inert atmosphere?

A3: Yes, this reaction can typically be performed open to the air. The reagents are generally stable to atmospheric oxygen and moisture under the reaction conditions. However, as a matter of good laboratory practice, it is advisable to conduct the reaction in a well-ventilated fume hood. If using particularly sensitive reagents or working on a very small scale where moisture could be a concern, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a reasonable precaution but not strictly necessary for the success of this specific transformation.

Q4: What is a standard protocol for the bromination of 1-tert-butyl-1H-pyrazole?

A4: The following is a representative experimental procedure based on established methods.[1]

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tert-butyl-1H-pyrazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by trituration/recrystallization to obtain the pure this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-1-tert-butyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. The bulky tert-butyl group on the pyrazole nitrogen introduces unique steric challenges that necessitate careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, offering explanations and actionable solutions.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Cause: The Pd(0) active species can be sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to catalyst oxidation and deactivation. Phosphine ligands are also susceptible to oxidation.[1]

  • Suboptimal Catalyst System for a Hindered Substrate: The tert-butyl group on your pyrazole introduces significant steric hindrance, which can impede the oxidative addition step.

    • Cause: Standard catalysts like Pd(PPh₃)₄ may not be active enough to overcome the steric barrier.

    • Solution: Switch to a catalyst system known for its high activity with sterically demanding substrates. This typically involves using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]

  • Inadequate Base: The base plays a critical role in the transmetalation step, but an inappropriate choice can lead to poor results.

    • Cause: The base may be too weak, not soluble enough in the reaction medium, or, conversely, too strong, leading to side reactions.

    • Solution: A screen of bases is often necessary. For N-heterocyclic substrates, potassium phosphate (K₃PO₄) is often a good starting point due to its moderate strength and high solubility in aqueous mixtures.[5] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Ensure you are using at least 2-3 equivalents of the base.

  • Insufficient Thermal Energy: The reaction may have a high activation energy barrier that is not being overcome at the current reaction temperature.

    • Cause: The combination of an electron-rich pyrazole and a sterically hindered substrate may require higher temperatures for efficient oxidative addition.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Microwave heating can also be a powerful tool to accelerate slow reactions.[3]

Q2: I'm observing a significant amount of a byproduct that appears to be the debrominated starting material (1-tert-butyl-1H-pyrazole). How can I prevent this?

A2: Dehalogenation (or more specifically, debromination) is a common side reaction in Suzuki couplings of heteroaryl halides.[6]

  • Mechanism of Debromination: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the pyrazole substrate to yield the debrominated product.[7]

  • Strategies for Mitigation:

    • Choice of Base: Some bases are more prone to promoting dehalogenation. While strong bases can be effective for the coupling, they might also accelerate debromination. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[8]

    • Solvent System: While a water co-solvent is often necessary, it can also be a proton source. Minimizing the amount of water in the reaction can sometimes suppress dehalogenation.[9] Using anhydrous solvents with a base like KF that can be activated without water is another option.[10] Avoid alcohol-based solvents if dehalogenation is a persistent issue.

    • Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired dehalogenation. Bulky, electron-rich ligands that promote rapid reductive elimination of the coupled product can outcompete the dehalogenation pathway. Ligands like XPhos and SPhos are often effective in this regard.[8]

    • Boronic Acid Quality and Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of a high-purity boronic acid can help to ensure that the transmetalation step is fast, pushing the catalytic cycle towards the desired product.

Q3: My main byproduct is the homocoupled boronic acid (a biaryl derived from my coupling partner). What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen.

  • Mechanism of Homocoupling: This reaction is typically catalyzed by Pd(II) species in the presence of oxygen. If your reaction is not rigorously deoxygenated, residual oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[11]

  • Preventative Measures:

    • Rigorous Inert Atmosphere: This is the most critical factor. As mentioned in Q1, ensure your reaction setup is completely free of oxygen.

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, as it reduces the initial concentration of Pd(II) in the reaction mixture.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of the Suzuki coupling with this compound.

What is the best general-purpose catalyst system to start with for this substrate?

For a sterically hindered substrate like this compound, a good starting point would be a Buchwald-type catalyst system. A combination of Pd₂(dba)₃ (1-2 mol%) as the palladium source and a bulky, electron-rich phosphine ligand like XPhos or SPhos (2-4 mol%) is a robust choice. Alternatively, using a pre-formed palladium pre-catalyst such as XPhos Pd G2 or G3 (1-2 mol%) can offer greater convenience and reproducibility.[2]

How do I choose the right base for my reaction?

The choice of base is critical and often substrate-dependent. Here is a general guide:

  • Potassium Phosphate (K₃PO₄): An excellent starting point. It is a strong enough base to facilitate the reaction for many substrates, including N-heterocycles, without being overly harsh.[5]

  • Cesium Carbonate (Cs₂CO₃): Often gives higher yields, particularly for challenging couplings, but is more expensive.

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Milder bases that can be effective and are a good choice if dehalogenation is a problem.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or DBU can be used, particularly in anhydrous conditions, but they are generally less common for Suzuki couplings.

A screening of bases is always recommended for a new substrate combination.

What is the optimal solvent system?

A biphasic solvent system is typically required for Suzuki couplings that use inorganic bases. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase is necessary to dissolve and activate the base and facilitate the transmetalation step.

  • 1,4-Dioxane/Water or THF/Water (typically in a 4:1 to 10:1 ratio): These are the most common and generally effective solvent systems.

  • Toluene/Water: Another good option, especially for reactions run at higher temperatures.

  • DMF or DMAc (with water): These polar aprotic solvents can sometimes improve the solubility of reactants and lead to higher yields, but they can also be more difficult to remove during workup.[3]

Remember to always degas your chosen solvent system thoroughly.

Recommended Reaction Conditions

The following tables provide a starting point for optimizing your Suzuki coupling reaction.

Table 1: Recommended Catalyst Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Excellent for sterically hindered substrates.
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)Another highly active system.
XPhos Pd G3-1-2Air- and moisture-stable pre-catalyst, convenient to use.
Pd(PPh₃)₄-2-5A classic catalyst, may require higher temperatures and longer reaction times for this substrate.

Table 2: Recommended Bases and Solvents

Base (Equivalents)Solvent System (v/v)Typical Temperature
K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90-110 °C
Cs₂CO₃ (2-3)Toluene / H₂O (10:1)100-110 °C
K₂CO₃ (3)THF / H₂O (4:1)80-100 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst base Screen Bases catalyst->base optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->optimize_ligand temp Increase Temperature base->temp dehalogenation Dehalogenation Observed? temp->dehalogenation homocoupling Homocoupling Observed? dehalogenation->homocoupling No optimize_base Try Milder Base (e.g., K2CO3, CsF) dehalogenation->optimize_base Yes optimize_inert Ensure Rigorous Inert Atmosphere homocoupling->optimize_inert Yes success Successful Coupling homocoupling->success No optimize_base->catalyst optimize_inert->catalyst

Caption: A decision tree for troubleshooting the Suzuki coupling.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of pyrazole-forming reactions. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this complex area of synthetic chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common challenges in achieving regioselectivity.

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical challenge?

A1: Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In pyrazole synthesis, this challenge most famously arises during the cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] Because the substituted hydrazine has two non-equivalent nitrogen atoms and the dicarbonyl has two different carbonyl groups, the initial reaction can occur at two different sites, leading to a mixture of two regioisomeric pyrazoles.[3][4] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, pharmacokinetic profiles, and physical properties.[5] For drug development, producing a single, desired isomer is essential for efficacy and regulatory approval.

Q2: What are the primary factors that govern the regiochemical outcome in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is not governed by a single factor but by a delicate interplay of electronic, steric, and reaction-condition-dependent effects.[2][4]

  • Electronic Effects: The initial nucleophilic attack by a nitrogen atom of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[2] For instance, a carbonyl group adjacent to a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group, is significantly more reactive toward nucleophilic attack than one next to an electron-donating alkyl group.[5]

  • Steric Hindrance: Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups.[2] The reaction will preferentially occur at the less sterically hindered site.

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most powerful and tunable factor.

    • pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction is catalyzed, but the relative nucleophilicity of the two hydrazine nitrogens can be altered.[3][5][6] In substituted hydrazines like methylhydrazine, the alkyl-substituted nitrogen is generally more basic and more nucleophilic. However, under strongly acidic conditions, this nitrogen can be preferentially protonated, rendering the unsubstituted -NH2 group the effective nucleophile.

    • Solvent: The choice of solvent can dramatically influence which isomer is favored by selectively stabilizing transition states.[7] While traditional syntheses often use protic solvents like ethanol, which can lead to poor selectivity, aprotic dipolar solvents or specialized fluorinated alcohols can offer superior control.[7][8][9]

Part 2: Troubleshooting Guide for Common Regioselectivity Issues

This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: My reaction is producing an inseparable mixture of regioisomers with no clear selectivity.

  • Probable Cause: The intrinsic electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are minimal, and the reaction conditions (e.g., refluxing ethanol) are not sufficient to favor one pathway over the other.[9]

  • Solution & Scientific Rationale: The most effective strategy is to change the solvent to one that can exert a stronger directing effect. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity.[8][9] These solvents are highly polar and strong hydrogen-bond donors but are non-nucleophilic and poor hydrogen-bond acceptors. This unique combination of properties can alter the reaction mechanism, for instance, by forming a stable hemiaminal intermediate at one carbonyl, thereby guiding the cyclization to produce a single regioisomer with high selectivity.[9]

    See Protocol 1 for a detailed experimental procedure.

Problem 2: The reaction is highly selective, but it yields the undesired regioisomer as the major product.

  • Probable Cause: The inherent electronic properties of your starting materials are directing the reaction towards the thermodynamically or kinetically favored, but unwanted, product under your current conditions. For example, in the reaction of a 1,3-diketone with an arylhydrazine, the more nucleophilic -NH2 group of the hydrazine will typically attack the more electrophilic carbonyl.[9]

  • Solution & Scientific Rationale: You can often reverse the regioselectivity by modifying the reaction pH. The classical approach is to switch from neutral/basic conditions to acidic conditions.[5][6] By adding a stoichiometric amount of acid (e.g., using the hydrochloride salt of the hydrazine or adding glacial acetic acid), you can alter which nitrogen atom of the hydrazine acts as the primary nucleophile. For arylhydrazines, the aniline-like nitrogen is less basic than the terminal -NH2 group. Under acidic conditions, the more basic -NH2 group is preferentially protonated and deactivated, forcing the reaction to initiate from the less basic, but now more available, aryl-substituted nitrogen. This reversal of the initial attack site leads to the opposite regioisomer.

    See Protocol 2 for a detailed experimental procedure.

Problem 3: How can I unambiguously determine the structure of my product to confirm which regioisomer I have synthesized?

  • Probable Cause: 1D ¹H and ¹³C NMR spectra can often be ambiguous, as the chemical shifts of the pyrazole ring protons and carbons can be very similar between the two isomers.

  • Solution & Scientific Rationale: Advanced, two-dimensional NMR spectroscopy is the gold standard for structure elucidation in this context.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other (< 5 Å). A key experiment is to look for a correlation between the N-substituent's protons (e.g., N-CH₃) and the protons of the substituent at the C5 position of the pyrazole ring. The presence of this correlation confirms the 1,5-disubstitution pattern.[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range coupling between the N-substituent's protons and the C3 and C5 carbons of the pyrazole ring, you can definitively assign the structure.[12] X-ray crystallography provides the ultimate proof of structure if a suitable single crystal can be obtained.[10]

Part 3: Data & Visualization

Decision-Making Workflow for Optimizing Regioselectivity

The following flowchart provides a logical path for troubleshooting and optimizing your pyrazole synthesis.

G start Start: Pyrazole Synthesis check_isomers Obtaining a Mixture of Regioisomers? start->check_isomers no_mixture Single Isomer Formed check_isomers->no_mixture No sub_analysis Analyze Substrate Bias (Steric vs. Electronic) check_isomers->sub_analysis Yes check_correct_isomer Is it the Desired Isomer? no_mixture->check_correct_isomer success Success: Characterize & Proceed check_correct_isomer->success Yes wrong_isomer Problem: Undesired Isomer is Major Product check_correct_isomer->wrong_isomer No path_ph Strategy 2: Modify Reaction pH wrong_isomer->path_ph path_solvent Strategy 1: Modify Solvent System sub_analysis->path_solvent sub_analysis->path_ph protocol1 Protocol 1: Use Fluorinated Alcohol (HFIP) Rationale: Alter reaction pathway via intermediate stabilization. path_solvent->protocol1 re_evaluate Re-evaluate Outcome path_solvent->re_evaluate protocol2 Protocol 2: Use Acidic Conditions Rationale: Modulate hydrazine nucleophilicity. path_ph->protocol2 path_ph->re_evaluate re_evaluate->success Resolved re_evaluate->wrong_isomer Unresolved/ Reversed

Caption: Troubleshooting workflow for regioselective pyrazole synthesis.
Table 1: Influence of Reaction Conditions on Regioselectivity

FactorConditionGeneral Outcome & RationaleSupporting Reference(s)
Solvent Ethanol (Protic)Often results in poor selectivity or mixtures, serving as a baseline.[7]
TFE / HFIP (Fluorinated Alcohols)Can dramatically increase selectivity to >95:5 for one isomer by altering the reaction pathway.[8][9]
DMF / NMP (Aprotic Polar)May offer improved selectivity over ethanol for specific arylhydrazine condensations.[7]
pH Acidic (e.g., AcOH, HCl salt)Alters the relative nucleophilicity of the hydrazine nitrogens, often reversing the selectivity observed under neutral conditions.[2][5]
Neutral / BasicThe inherently more nucleophilic nitrogen of the substituted hydrazine dictates the initial site of attack.[2][5]
Substrate Strong EWG (e.g., -CF₃)The adjacent carbonyl becomes highly electrophilic, strongly directing the initial nucleophilic attack to that site.[1][5]
Catalyst Lewis Acids (e.g., LiClO₄)Can enhance the electrophilicity of a carbonyl group, potentially improving reaction rate and selectivity.[1]
Nano-ZnOReported as an efficient green catalyst, promoting high yields and short reaction times.[1][7]

Part 4: Detailed Experimental Protocols

Protocol 1: Solvent-Controlled Regioselective Synthesis Using Hexafluoroisopropanol (HFIP)

This protocol describes the synthesis of a 1,3,5-substituted pyrazole where high regioselectivity is induced by the fluorinated solvent. The example is adapted from methodologies proven to enhance selectivity dramatically.[8][9]

  • Objective: To synthesize predominantly one regioisomer from an unsymmetrical 1,3-diketone and methylhydrazine.

  • Materials:

    • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 216 mg)

    • Methylhydrazine (1.1 mmol, 51 mg, 58 µL)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol).

    • Add 3 mL of HFIP to dissolve the diketone. Stir the solution at room temperature (20-25 °C).

    • Slowly add methylhydrazine (1.1 mmol) to the solution using a microliter syringe.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent) until the starting diketone is consumed.

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer, typically 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, in high purity and yield.

    • Characterize the product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY) to confirm the regiochemical assignment.

Protocol 2: pH-Controlled Regioselective Synthesis Using Acetic Acid

This protocol demonstrates how to use acidic conditions to direct the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine, often favoring the formation of a specific regioisomer.

  • Objective: To achieve regioselective synthesis of a 1,3,5-triarylpyrazole from a chalcone and arylhydrazine.

  • Materials:

    • Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 mmol, 208 mg)

    • Phenylhydrazine hydrochloride (1.1 mmol, 160 mg)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.1 mmol) in a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add glacial acetic acid (5 mL), which serves as both the solvent and the acid catalyst.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC. The intermediate pyrazoline may be visible before its oxidation to the final pyrazole product.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

    • Dry the product under vacuum. If necessary, the product can be recrystallized (e.g., from ethanol) to achieve higher purity.

    • Characterize the product (1,3,5-triphenyl-1H-pyrazole) by NMR and mass spectrometry.

References

troubleshooting failed reactions involving 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1-tert-butyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during reactions involving this sterically hindered and electronically distinct pyrazole derivative.

I. Understanding the Reactivity of this compound

Before delving into troubleshooting, it is crucial to understand the key chemical features of this compound that influence its reactivity:

  • Steric Hindrance: The bulky tert-butyl group at the N1 position can significantly impact the approach of reagents to the pyrazole ring.[1] This steric bulk can influence catalyst-ligand interactions and the overall rate of reaction.

  • Electronic Effects: The pyrazole ring is an electron-rich heterocycle. The bromine atom at the C4 position is the primary site for cross-coupling reactions. The electronic nature of the pyrazole ring can affect the oxidative addition step in palladium-catalyzed reactions.

  • Stability: this compound is a stable compound under typical storage conditions. However, like many N-heterocycles, it can act as a ligand for transition metals, potentially leading to catalyst inhibition.[2]

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding reactions with this compound:

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the most common causes?

A1: Failure of a Suzuki-Miyaura coupling with this substrate often stems from a few key issues:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective due to the steric hindrance of the tert-butyl group. Bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[3]

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they may not be optimal. K₃PO₄ is often a good choice for challenging Suzuki couplings. It's crucial that the base is finely powdered and anhydrous, as trace amounts of water can sometimes be beneficial with K₃PO₄, but excess water can lead to protodeboronation of the boronic acid.[4]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are typically used. A mixed solvent system, such as dioxane/water, can sometimes improve solubility and reaction rates.[4][5]

  • Degassing: Inadequate removal of oxygen from the reaction mixture is a frequent cause of failure. Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[6]

Q2: I am observing significant debromination of my starting material. How can I prevent this?

A2: Debromination is a common side reaction in palladium-catalyzed couplings and can be caused by:

  • Reaction Temperature: Excessively high temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.

  • Choice of Base and Solvent: Some base and solvent combinations are more prone to causing debromination. Screening different bases and ensuring anhydrous conditions can help mitigate this issue.

  • Ligand Choice: The ligand can influence the stability of the palladium intermediates. A well-chosen ligand can favor the desired cross-coupling pathway over debromination.

Q3: Can the N-tert-butyl group be cleaved under my reaction conditions?

A3: The tert-butyl group is generally stable under most cross-coupling conditions. However, it can be removed under strongly acidic conditions.[7] If your reaction involves acidic reagents or generates acidic byproducts, there is a possibility of N-deprotection. It is important to note that some methods for N-Boc deprotection, which is chemically similar, utilize reagents like NaBH₄ in ethanol, so care should be taken if reducing agents are present.[8][9]

Q4: I am attempting a Heck reaction, but I am seeing low to no conversion. What should I consider?

A4: Heck reactions with sterically hindered substrates like this compound can be challenging.[10] Key factors to consider are:

  • Catalyst System: As with Suzuki couplings, the choice of a suitable palladium catalyst and ligand is paramount. Palladacycle catalysts or systems with bulky phosphine ligands have shown success with hindered substrates.[11]

  • Alkene Partner: Electron-deficient alkenes are generally more reactive in Heck couplings. If you are using an electron-rich or sterically hindered alkene, the reaction will be more difficult.

  • Solvent and Base: Polar aprotic solvents like DMF or NMP are often used. The choice of base, typically an amine like triethylamine or a weaker inorganic base, is also critical.

III. Troubleshooting Guides

Guide 1: Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction

This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling involving this compound.

Problem: No product formation, only starting materials recovered.

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound: Confirm purity via NMR or GC-MS. Impurities can inhibit the catalyst.

    • Boronic Acid/Ester: Boronic acids are prone to decomposition (protodeboronation).[6] Use a fresh bottle or consider converting it to a more stable pinacol ester.

    • Catalyst: Ensure your palladium catalyst has not been deactivated by prolonged exposure to air.

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: If using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system. Buchwald's or Hartwig's catalyst systems with bulky phosphine ligands are excellent starting points.[12]

    • Base: Screen different bases. K₃PO₄ is often effective in challenging couplings. Ensure the base is finely ground to maximize surface area.

    • Solvent: Ensure your solvent is anhydrous. If solubility is an issue, a co-solvent system might be beneficial.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Try running the reaction at a moderate temperature (e.g., 80-100 °C) for an extended period (12-24 hours).

Data Summary: Recommended Suzuki Coupling Conditions
ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precursors to the active Pd(0) species.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in challenging couplings.
Solvent Dioxane, Toluene, or THF (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CBalances reaction rate with catalyst stability.
Guide 2: Troubleshooting a Failed Buchwald-Hartwig Amination

Problem: Low yield or complex product mixture.

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Detailed Steps:

  • Assess Potential Inhibition: The pyrazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2] Using a higher catalyst and ligand loading (e.g., 2-5 mol %) might be necessary.

  • Evaluate the Amine Coupling Partner:

    • Steric Hindrance: If the amine is sterically hindered, the reaction will be more challenging.

    • Acidity: Very acidic amines may require a stronger base.

  • Systematic Optimization:

    • Ligand Selection: The choice of ligand is often the most critical parameter in Buchwald-Hartwig aminations. For heteroaryl bromides, ligands like Josiphos or bulky biarylphosphine ligands (e.g., tBuXPhos) are often effective.[13]

    • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

    • Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.

IV. Experimental Protocols

Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol is intended for small-scale screening to identify optimal reaction conditions.

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen anhydrous solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the appropriate volume of the catalyst/ligand stock solution to the reaction vial.

  • Place the vial in a preheated heating block and stir at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine conversion.

V. References

  • Guzei, I. A., et al. (2001). Structural Diversity in the Reaction of Mono- and Disubstituted Pyrazoles with Titanium Tetrachloride. Inorganic Chemistry, 36(20), 4415-4420.

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromopyrazole. Retrieved from --INVALID-LINK--

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from --INVALID-LINK--

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • St. John-Campbell, S., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis, 9(3), 2004-2009.

  • Tzioumaki, N., et al. (2013). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2013(3), 208-223.

  • IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from --INVALID-LINK--

  • Taylor, A. P., & Robinson, R. S. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 70(23), 9475-9478.

  • Bruneau, A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 804-807.

  • Lee, J.-Y., et al. (2010). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics, 29(17), 3901-3911.

  • Tzioumaki, N., et al. (2013). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2013(3), 208-223.

  • Fodor, T., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43.

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from --INVALID-LINK--

  • Leyva-Pérez, A. (2021). Regioirregular Mizoroki-Heck reaction. Nature Catalysis, 4(4), 266-267.

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from --INVALID-LINK--

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Angewandte Chemie International Edition, 55(40), 12190-12229.

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6567.

  • Cole, K. P., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(9), 1311-1319.

  • Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 21961-21966.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. Retrieved from --INVALID-LINK--

  • Newman, S. G., et al. (2021). Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. ChemRxiv.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from --INVALID-LINK--

  • Allred, T. K., et al. (2015). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 17(16), 4070-4073.

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Organic Chem Explained. (2018, April 27). Common cross coupling reactions. YouTube.

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-bromo-1-tert-butyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. Impurities can lead to unpredictable reaction outcomes, lower yields in subsequent steps, and complications in biological assays. This guide provides in-depth, experience-driven answers to common purification challenges, structured in a practical question-and-answer format.

FAQ 1: What are the most common impurities in crude this compound and how can I identify them?

Answer: The impurity profile of your crude material is intrinsically linked to its synthetic route. The two most common routes are:

  • Route A: Bromination of 1-tert-butyl-1H-pyrazole.

  • Route B: N-alkylation of 4-bromo-1H-pyrazole with a tert-butyl source.

Regardless of the route, you will likely encounter a specific set of impurities. Identifying them is the first critical step toward effective removal. A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically essential for this diagnosis.[1]

Common Impurities and Their Identification:

Impurity TypeProbable OriginIdentification via ¹H NMR Spectroscopy (in CDCl₃)
Unreacted 1-tert-butyl-1H-pyrazole Route A: Incomplete brominationPresence of a signal for the H4 proton (typically a triplet ~6.2 ppm) and distinct signals for H3 and H5 protons.
Unreacted 4-bromo-1H-pyrazole Route B: Incomplete alkylationAbsence of the large singlet for the tert-butyl group (~1.6 ppm). Presence of a broad N-H signal.
Regioisomers (e.g., 3-bromo or 5-bromo-1-tert-butyl-1H-pyrazole) Route A (if starting from 1-tert-butyl-1H-pyrazole) or from side reactions.The NMR spectrum will show duplicate sets of peaks.[1] For example, a second, distinct singlet for a different pyrazole ring proton and a second tert-butyl singlet at a slightly different chemical shift.
Dibrominated Pyrazoles Route A: Over-brominationAbsence of one of the pyrazole proton signals. The remaining pyrazole proton signal will be a singlet.
Residual Solvents Work-up or previous stepsCharacteristic signals (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.30 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm).[2]
Hydrazine-related byproducts Synthesis of the pyrazole coreCan lead to colored (often yellow or red) impurities.[1] May not be easily visible by NMR if non-aromatic and in low concentration.
FAQ 2: What is the most effective general strategy for purifying the crude product?

Answer: A multi-step approach is often necessary. The optimal strategy begins with a simple, bulk purification method like an acid-base wash, followed by a high-resolution technique like column chromatography or recrystallization. The choice depends on the nature of the impurities identified in FAQ 1.

Below is a generalized workflow to guide your decision-making process.

Purification_Workflow start Crude Product analysis Analyze by TLC & ¹H NMR start->analysis decision Impurity Profile? analysis->decision wash Acid-Base Wash (Removes basic/acidic impurities) decision->wash  Basic/Acidic Impurities Present chromatography Column Chromatography (High resolution for isomers & non-polar impurities) decision->chromatography  Isomers or Multiple Spots on TLC recrystallization Recrystallization (Excellent for final polishing) decision->recrystallization  Mainly one impurity, crystalline solid wash->chromatography chromatography->recrystallization  Further polishing needed final_analysis Purity Confirmation (NMR, GC-MS, HPLC) chromatography->final_analysis recrystallization->final_analysis product Pure Product final_analysis->product

Caption: General purification workflow for this compound.

Troubleshooting Guide & Detailed Protocols
Issue 1: My crude product contains regioisomers that are difficult to separate.

Cause & Explanation: Regioisomer formation is a common challenge in pyrazole synthesis, arising from the reaction of unsymmetrical starting materials.[3] These isomers often have very similar polarities, making them co-elute in chromatography and co-crystallize during recrystallization.

Solution: High-Resolution Flash Column Chromatography

Flash column chromatography is the most reliable method for separating compounds with small differences in polarity, such as regioisomers.[4] The key is to optimize the mobile phase to maximize the difference in retention factors (ΔRf).

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Selection (via TLC):

    • Prepare a stock solution of your crude material in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution on several TLC plates.

    • Develop the plates in a series of non-polar/polar solvent mixtures. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (EtOAc) (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc).

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and the separation between it and the isomeric impurity is maximized.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Plug the bottom with a small piece of cotton or glass wool and add a thin layer (~1 cm) of sand.[5]

    • In a beaker, create a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:EtOAc). The ratio of crude product to silica gel should be between 1:20 and 1:100 by weight, depending on the difficulty of separation.

    • Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[5] Open the stopcock to drain some solvent, but never let the top of the silica run dry .

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible volume of a volatile solvent (like dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[6]

    • Carefully add your sample to the top of the column. For dry loading, sprinkle the silica-adsorbed sample evenly onto the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (using a pump or regulated air line) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or vials.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Issue 2: My product is a crystalline solid but has minor colored impurities.

Cause & Explanation: Colored impurities often arise from side reactions involving hydrazine precursors or from degradation over time.[1] If the main product is crystalline and the impurities are present in small amounts, recrystallization is an excellent and scalable purification method.

Solution: Recrystallization from a Mixed Solvent System

The principle of recrystallization is to dissolve the impure solid in a hot solvent and allow it to cool slowly. The desired compound should be less soluble at lower temperatures and crystallize out, leaving the impurities behind in the solvent (mother liquor).[7]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection:

    • The goal is to find a solvent (or solvent pair) where your product has high solubility when hot and low solubility when cold.[8]

    • Common systems for pyrazoles include Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water.[8][9]

    • Test: Place a small amount of your crude solid in a test tube. Add a few drops of a "good" solvent (e.g., Ethyl Acetate) and heat to dissolve. Then, add a "poor" solvent (e.g., Hexane) dropwise at the boiling point until the solution becomes cloudy (the saturation point). If crystals form upon cooling, you have found a good system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the "good" solvent (e.g., Ethyl Acetate) needed to dissolve the solid at reflux temperature. Heating the mixture on a hot plate is recommended.[7]

  • Decolorization (Optional):

    • If significant color persists in the hot solution, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent (Hexane) to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Issue 3: My NMR shows unreacted starting materials, but my TLC shows only one spot.

Cause & Explanation: This often occurs when the starting material and product have very similar polarities, making them appear as a single spot on TLC under standard conditions. The tert-butyl group significantly increases the lipophilicity of the pyrazole, but if the starting material is already non-polar, the difference can be minimal.

Solution: Acid-Base Extraction or Re-evaluation of Chromatography Conditions

  • Acid-Base Extraction: This technique exploits the basicity of the pyrazole nitrogen atom. It is particularly effective for removing neutral, non-basic impurities. A patent for pyrazole purification describes forming acid addition salts to separate them from byproducts.[10]

    AcidBase_Extraction cluster_org Organic Phase (e.g., Ether) cluster_aq Aqueous Phase crude Crude Product (Pyrazole + Neutral Impurity) protonated Protonated Pyrazole Salt [Pyr-H]⁺Cl⁻ crude->protonated  Add aq. HCl   neutral_imp Neutral Impurity protonated->neutral_imp  Separate Phases   pure_pyrazole Pure Pyrazole protonated->pure_pyrazole  Add aq. NaOH, Extract with Ether  

    Caption: Workflow for purification via acid-base extraction.

  • Re-evaluate TLC/Chromatography:

    • Use a less polar solvent system: Try developing your TLC plates in solvent systems with a very low percentage of the polar component (e.g., 1-2% Ethyl Acetate in Hexane). This can elongate the spots and reveal separation.

    • Try different solvents: Sometimes changing the polar solvent (e.g., from Ethyl Acetate to Diethyl Ether or Dichloromethane) can alter the selectivity and improve separation.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions of 4-Bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in cross-coupling reactions with 4-bromo-1-tert-butyl-1H-pyrazole. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.

Section 1: General Troubleshooting for Pyrazole Cross-Coupling Reactions

The this compound substrate presents unique challenges in transition-metal-catalyzed reactions. Unlike simple aryl halides, the pyrazole ring contains nitrogen atoms that can coordinate to the metal center, potentially inhibiting the catalyst.[1] This section addresses overarching issues you might encounter regardless of the specific cross-coupling reaction.

FAQ: My cross-coupling reaction has failed (low to no yield). What should I investigate first?

Answer: A failed reaction can almost always be traced back to a few key parameters. Before exploring drastic changes, perform a systematic check of your setup and reagents. We recommend a hierarchical approach to troubleshooting.

start Reaction Failed: Low or No Yield reagents 1. Verify Reagent & Solvent Quality start->reagents atmosphere 2. Confirm Inert Atmosphere reagents->atmosphere Reagents OK? reagent_details • Aryl Halide Purity • Coupling Partner Stability (e.g., Boronic Acid) • Solvent Anhydrous & Degassed? • Base Purity & Strength reagents->reagent_details conditions 3. Re-evaluate Reaction Conditions atmosphere->conditions Setup OK? atmosphere_details • Proper Purging (3x Vacuum/Backfill)? • Positive Pressure of Ar/N₂ Maintained? • Degassed Solvents Used? atmosphere->atmosphere_details catalyst 4. Assess Catalyst System conditions->catalyst Conditions OK? conditions_details • Temperature Optimal (Not Too High/Low)? • Sufficient Stirring? • Correct Concentration (0.1-0.5 M)? conditions->conditions_details success Reaction Optimized catalyst->success Catalyst System OK? catalyst_details • Catalyst/Ligand Fresh & Stored Correctly? • Precatalyst vs. In-situ Generation? • Correct Pd:Ligand Ratio (1:1 to 1:4)? catalyst->catalyst_details

Caption: General Troubleshooting Workflow for Failed Cross-Coupling.

A primary culprit in failed Suzuki couplings is the degradation of the boronic acid via protodeboronation, especially with electron-deficient partners.[2][3] For all coupling reactions, ensuring an oxygen-free environment is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[3]

Section 2: Suzuki-Miyaura Coupling Alternatives

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the electron-rich nature of the pyrazole ring can make the initial oxidative addition step challenging for standard catalysts.

FAQ: My standard Pd(PPh₃)₄ catalyst is inefficient. What are some more robust palladium alternatives?

Answer: While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for challenging heteroaryl halides. Modern catalyst systems built around bulky, electron-rich phosphine ligands are far more effective. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate the rate-limiting oxidative addition and reductive elimination steps.[4]

We recommend using palladium "precatalysts," which are air-stable and generate the active Pd(0) species more cleanly and reliably in solution.

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
XPhos Pd G3 XPhosHigh activity for heteroaryl chlorides/bromides, good functional group tolerance.[5]1 - 2
SPhos Pd G2 SPhosExcellent for sterically hindered substrates.1 - 3
Pd₂(dba)₃ + Ligand XPhos, SPhos, RuPhosAllows for flexible Pd:Ligand ratio screening.[6]Pd: 0.5-2, Ligand: 1-4
PdCl₂(dppf) dppfGood general catalyst, but can be less active than Buchwald systems.2 - 5

For pyrazoles specifically, studies have shown that using an XPhos-derived precatalyst can provide high yields.[7] The choice of base is also critical; strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2]

FAQ: Are nickel catalysts a viable, cost-effective alternative for the Suzuki coupling of this substrate?

Answer: Yes, nickel-catalyzed Suzuki-Miyaura couplings are an excellent, cost-effective alternative to palladium.[8] Nickel catalysts can be particularly effective for coupling with challenging electrophiles and offer a different reactivity profile.

However, be aware that substrate scope can be sensitive. While nickel is generally robust, some reports indicate that simple bromopyrazoles can give low yields under certain nickel-catalyzed conditions, possibly due to strong coordination of the pyrazole nitrogen to the nickel center, which can inhibit catalysis.[9]

Recommended Starting Point for Nickel Catalysis:

  • Catalyst: NiCl₂(dme) or NiCl₂(PPh₃)₂ (5-10 mol%)

  • Ligand: A bidentate ligand like 2,2'-bipyridine or a bulky phosphine ligand like P(Cy)₃ (10-20 mol%)

  • Base: K₃PO₄ or t-AmONa

  • Solvent: Dioxane or i-PrOH[10]

Recent advances also include nickel-photoredox dual catalysis, which can proceed under very mild conditions using additives like tert-butylamine that act as both a base and a ligand.[11]

Section 3: Buchwald-Hartwig Amination Alternatives

Forming a C-N bond at the C4 position of the pyrazole ring is crucial for synthesizing many biologically active molecules.[12] The Buchwald-Hartwig amination is the premier method for this transformation.

FAQ: What are the most effective catalyst systems for the Buchwald-Hartwig amination of this compound?

Answer: Success in Buchwald-Hartwig amination is highly dependent on the choice of ligand. For heteroaryl bromides like this one, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) are essential. These ligands promote the challenging reductive elimination step that forms the C-N bond.

LigandRecommended ForCatalyst PrecursorBase
tBuXPhos Broad scope, effective in aqueous systems.[13]Pd₂(dba)₃ or Pd(OAc)₂K₂CO₃, Cs₂CO₃
tBuDavePhos Amines lacking a β-hydrogen (e.g., aryl amines, morpholine).[12][14]Pd₂(dba)₂NaOtBu, K₃PO₄
Josiphos-type Primary and secondary alkyl amines.Pd(OAc)₂NaOtBu, LHMDS[15]

Using a modern, highly active precatalyst like tBuBrettPhos Pd G3 is often a reliable starting point for a broad range of amine coupling partners under mild conditions.[16]

Troubleshooting: My reaction with a primary alkyl amine is giving low yields due to β-hydride elimination. What are my options?

Answer: β-hydride elimination is a common side reaction when coupling amines that possess β-hydrogens, leading to olefin byproducts and reduced yield of the desired amine. While ligand choice can mitigate this, an excellent alternative is to switch to a copper-catalyzed system (Ullmann coupling).

Palladium and copper catalysts are often complementary for C-N couplings.[14][17]

Caption: Complementary Scope of Pd and Cu Catalysts in C-N Coupling.

A typical copper-catalyzed system would involve CuI as the catalyst (10-20 mol%), a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[17][18]

Section 4: Sonogashira Coupling Alternatives

The Sonogashira reaction provides a direct route to valuable 4-alkynyl pyrazole derivatives.[19] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.

FAQ: I want to avoid copper due to reproducibility issues and difficult removal. What are the best copper-free Sonogashira conditions?

Answer: Copper-free Sonogashira couplings have become popular to avoid the homocoupling of terminal alkynes (Glaser coupling) and simplify purification. Success under these conditions requires a highly active palladium catalyst and a suitable base.

For challenging substrates like this compound, a robust catalyst system is needed. Studies on similar 4-bromopyrazoles have shown that using a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos is highly effective.[5]

Recommended Copper-Free Conditions:

  • Catalyst: Pd(OAc)₂ (2-3 mol%)

  • Ligand: XPhos (4-6 mol%)

  • Base: A strong amine base like Et₃N or i-Pr₂NEt

  • Solvent: MeCN or DMSO[5][20]

  • Temperature: 80-110 °C

The use of modern monoligated precatalysts, such as [DTBNpP]Pd(crotyl)Cl, has also been shown to facilitate copper-free Sonogashira reactions at room temperature for a broad scope of aryl bromides.[20]

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst

This protocol is a robust starting point for coupling this compound with various boronic acids.[21]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[21]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the amination of this compound with an amine lacking β-hydrogens.[14]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), tBuDavePhos (10 mol%), and sodium tert-butoxide (2.0 equiv).

  • Inert Atmosphere: Seal the flask and perform three vacuum/argon backfill cycles.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characteristics of 4-bromo-1-tert-butyl-1H-pyrazole, a substituted heterocyclic compound of interest in medicinal chemistry and materials science.

In the absence of direct, published experimental spectra for this compound, this guide presents a predicted spectral analysis grounded in the established principles of NMR spectroscopy and a comparative study of closely related analogues. By examining the spectral data of parent compounds—1-tert-butyl-1H-pyrazole and 4-bromopyrazole—we can confidently anticipate the chemical shifts and coupling patterns of the target molecule. This comparative approach not only provides a robust framework for the identification of this compound but also serves as an instructive example of how to leverage existing spectral data to predict and interpret the NMR spectra of new compounds.

The Power of NMR in Heterocyclic Chemistry

The pyrazole moiety is a prevalent scaffold in a vast array of biologically active compounds. The precise substitution pattern on the pyrazole ring is often critical to a molecule's therapeutic efficacy and pharmacological profile. NMR spectroscopy provides a powerful tool to confirm the regiochemistry of substitution, offering a detailed map of the proton and carbon environments within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from an analysis of substituent effects, drawing comparisons with the experimentally determined spectra of 1-tert-butyl-1H-pyrazole and 4-bromopyrazole.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~ 7.5s
H-5~ 7.6s
-C(CH₃)₃~ 1.6s

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~ 139
C-4~ 93
C-5~ 129
-C (CH₃)₃~ 60
-C(CH₃ )₃~ 30

Comparative Analysis with Related Compounds

To substantiate our predictions, a comparative analysis with structurally similar pyrazoles is essential. The following tables present the experimental NMR data for 1-tert-butyl-1H-pyrazole and 4-bromopyrazole.

Table 3: Experimental ¹H and ¹³C NMR Data for 1-tert-butyl-1H-pyrazole

NucleusPositionChemical Shift (δ, ppm)
¹HH-37.48
H-46.18
H-57.48
-C(CH₃)₃1.58
¹³CC-3138.6
C-4104.9
C-5128.8
-C (CH₃)₃59.5
-C(CH₃ )₃30.2

Table 4: Experimental ¹H and ¹³C NMR Data for 4-bromopyrazole [1][2][3]

NucleusPositionChemical Shift (δ, ppm)
¹H (in DMSO-d₆)H-3, H-57.7
¹³C (in CDCl₃)C-3, C-5134.8
C-492.2
Rationale for Predicted Chemical Shifts:
  • ¹H NMR: In 1-tert-butyl-1H-pyrazole, the protons at positions 3 and 5 are equivalent due to symmetry and appear at 7.48 ppm. The introduction of a bromine atom at the 4-position breaks this symmetry. The electronegative bromine atom is expected to have a minor deshielding effect on the adjacent protons, H-3 and H-5. Furthermore, the absence of the H-4 proton will result in the loss of the characteristic H-3/H-5 to H-4 coupling, leading to two singlets for H-3 and H-5. The tert-butyl protons are expected to remain as a singlet around 1.6 ppm.

  • ¹³C NMR: The most significant change is expected for C-4, which is directly attached to the bromine atom. The "heavy atom effect" of bromine typically causes an upfield shift of the directly attached carbon.[4] In 4-bromopyrazole, the C-4 signal is at 92.2 ppm.[3] We anticipate a similar value for the target molecule. The C-3 and C-5 carbons will be influenced by both the tert-butyl group and the bromine atom, leading to shifts that are a composite of these effects. The quaternary and methyl carbons of the tert-butyl group are predicted to have chemical shifts similar to those in 1-tert-butyl-1H-pyrazole.

Visualizing the Molecular Structure and NMR Assignments

To provide a clear visual representation of the molecule and the basis for our spectral predictions, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

G cluster_h1 ¹H NMR cluster_c13 ¹³C NMR H3 H-3 (~7.5 ppm, s) H5 H-5 (~7.6 ppm, s) tBu_H -C(CH₃)₃ (~1.6 ppm, s) C3 C-3 (~139 ppm) C4 C-4 (~93 ppm) C5 C-5 (~129 ppm) tBu_Cq -C(CH₃)₃ (~60 ppm) tBu_Me -C(CH₃)₃ (~30 ppm)

Figure 2: Predicted ¹H and ¹³C NMR assignments for this compound.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for compounds such as this compound, the following experimental protocols are recommended.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with known analogues, we have established a reliable set of expected spectral data that will be invaluable for the identification and characterization of this compound. The detailed experimental protocols provided herein will enable researchers to acquire high-quality NMR data, ensuring the scientific rigor required in modern chemical research and development.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Brominated Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-bromopyrazole moiety is a privileged scaffold in modern chemistry, serving as a critical building block in the synthesis of a wide array of functional molecules. Its presence is prominent in pharmaceuticals, agrochemicals, and materials science, where the bromine atom provides a versatile handle for further chemical transformations, such as cross-coupling reactions. The development of efficient, selective, and sustainable methods for the synthesis of these valuable intermediates is therefore of paramount importance. This guide provides a comparative overview of the most common and effective synthetic strategies for obtaining 4-brominated pyrazoles, offering insights into the underlying mechanisms, practical experimental procedures, and a critical evaluation of each method's strengths and weaknesses.

Section 1: Direct Electrophilic Bromination of the Pyrazole Ring

The most straightforward approach to 4-bromopyrazoles is the direct electrophilic substitution on a pre-formed pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is generally the most reactive towards electrophilic substitution due to the electronic influence of the two nitrogen atoms.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. A bromine electrophile (Br+), generated from a bromine source, is attacked by the electron-rich pyrazole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the 4-bromopyrazole product.

Electrophilic Bromination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product pyrazole Pyrazole sigma_complex Sigma Complex (Arenium Ion) pyrazole->sigma_complex Electrophilic Attack bromine Bromine Source (Br-X) bromine->sigma_complex bromopyrazole 4-Bromopyrazole sigma_complex->bromopyrazole Deprotonation (-H+)

Caption: Mechanism of Electrophilic Bromination of Pyrazole.

Method A: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination due to its ease of handling as a crystalline solid and its ability to provide a low concentration of bromine in situ, which can enhance selectivity and reduce side reactions.[1]

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by dissolving the pyrazole substrate and stabilizing the charged intermediates.[1] Cooling the reaction to 0°C during the addition of NBS helps to control the reaction rate and prevent potential side reactions or over-bromination.

Experimental Protocol: Bromination of a Substituted Pyrazole with NBS [1]

  • In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the substituted pyrazole (2.5 mmol) in dimethylformamide (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (2.8 mmol) in small portions over a period of 20 minutes, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract the product with diethyl ether (2 x 40 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by trituration with a mixture of light petroleum ether and diethyl ether or by column chromatography on silica gel to afford the pure 4-bromopyrazole.

**Method B: Bromination with Elemental Bromine (Br₂) **

Elemental bromine is a powerful and readily available brominating agent. However, it is a highly corrosive and toxic liquid, requiring careful handling in a well-ventilated fume hood.[2]

Causality Behind Experimental Choices: The use of a solvent like chloroform or acetic acid provides a medium for the reaction. In some cases, a catalyst or a bromine scavenger is not necessary due to the inherent reactivity of the pyrazole ring. The reaction temperature is often kept low initially to control the exothermic reaction and then may be raised to ensure completion.

Experimental Protocol: Bromination of Pyrazole with Elemental Bromine

  • In a fume hood, dissolve pyrazole (1.0 g, 14.7 mmol) in chloroform (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of bromine (0.76 mL, 14.7 mmol) in chloroform (5 mL) dropwise to the stirred pyrazole solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. If the reaction is not complete, gently warm the mixture to 40°C for an additional hour.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 4-bromopyrazole can be purified by recrystallization or column chromatography.

Method C: Electrochemical Bromination

A greener alternative to traditional bromination methods is electrosynthesis. This method involves the anodic oxidation of a bromide salt (e.g., NaBr) to generate the brominating species in situ.[3] This approach avoids the use of hazardous brominating reagents like liquid bromine. The yields for the electrosynthesis of various 4-bromosubstituted pyrazoles are reported to be in the range of 70-94%.[3]

Section 2: Synthesis via Cyclization and One-Pot Reactions

An alternative strategy to direct bromination is the construction of the 4-bromopyrazole ring from acyclic precursors that already contain the bromine atom or where bromination occurs in situ during the cyclization process. These methods are often highly regioselective and can provide access to complex pyrazoles that are not easily accessible through direct bromination.

Method D: One-Pot Condensation and Bromination of 1,3-Dicarbonyl Compounds

This efficient one-pot method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by in-situ bromination of the resulting pyrazole.[4] This approach is particularly attractive due to its operational simplicity and the use of readily available starting materials. Solvent-free conditions and the use of a solid-supported acid catalyst can further enhance the green credentials of this method.[4]

One_Pot_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,3-Diketone one_pot One-Pot Reaction (Condensation & Bromination) diketone->one_pot hydrazine Hydrazine hydrazine->one_pot brominating_agent Brominating Agent (e.g., N-Bromosaccharin) brominating_agent->one_pot bromopyrazole 4-Bromopyrazole one_pot->bromopyrazole

Caption: Workflow for the one-pot synthesis of 4-bromopyrazoles.

Experimental Protocol: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole [4]

  • In a mortar, grind 1,3-diketone (acetylacetone, 1 mmol) and arylhydrazine (phenylhydrazine, 1 mmol) with silica gel supported sulfuric acid (0.01 g).

  • Add N-bromosaccharin (1.1 mmol) to the mixture and continue grinding at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within a few minutes.

  • After completion, add n-hexane (10 mL) to the mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to afford the pure 4-bromopyrazole derivative. Further purification can be achieved by column chromatography if necessary.

Method E: 1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynyl Bromides

This elegant method relies on the [3+2] cycloaddition of an in-situ generated diazo compound with an alkynyl bromide to construct the 4-bromopyrazole ring with high regioselectivity.[5] The diazo compounds are typically generated from tosylhydrazones, and the alkynyl bromides from gem-dibromoalkenes.[5]

Dipolar_Cycloaddition cluster_precursors Precursors cluster_in_situ In Situ Generation cluster_cycloaddition Cycloaddition cluster_product Product tosylhydrazone Tosylhydrazone diazo Diazo Compound tosylhydrazone->diazo Base gem_dibromoalkene gem-Dibromoalkene alkynyl_bromide Alkynyl Bromide gem_dibromoalkene->alkynyl_bromide Base cycloaddition [3+2] Cycloaddition diazo->cycloaddition alkynyl_bromide->cycloaddition bromopyrazole 4-Bromopyrazole cycloaddition->bromopyrazole

Caption: Synthetic route via 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles [5]

  • To a stirred solution of the tosylhydrazone (1.2 mmol) and the gem-dibromoalkene (1.0 mmol) in tetrahydrofuran (THF) (10 mL), add sodium hydroxide (3.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 10 hours.

  • After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give the desired 3,5-diaryl-4-bromopyrazole.

Section 3: Comparative Analysis

To facilitate the selection of the most appropriate synthetic method, the following table summarizes the key performance indicators for each approach.

MethodKey ReactantsTypical YieldsSubstrate ScopeReaction ConditionsKey AdvantagesKey Disadvantages
Direct Bromination (NBS) Pyrazole, NBSGood to ExcellentBroad, tolerant of many functional groups.[6]Mild (0°C to rt), requires an organic solvent (e.g., DMF).Easy to handle reagent, good selectivity for the 4-position.Requires a pre-synthesized pyrazole, potential for side reactions.
Direct Bromination (Br₂) Pyrazole, BromineGood to ExcellentBroad, but sensitive functional groups may react.[6]Can be performed at low to moderate temperatures, requires a fume hood.Inexpensive reagent, straightforward procedure.Bromine is highly toxic and corrosive, lower selectivity in some cases.
Electrochemical Bromination Pyrazole, NaBr70-94%[3]Tolerates various substituents.[3]Galvanostatic electrolysis in aqueous solution.Green method, avoids hazardous reagents.Requires specialized electrochemical equipment.
One-Pot Condensation-Bromination 1,3-Diketone, Hydrazine, Brominating AgentExcellent (often >90%)[4]Good, especially for aryl and alkyl substituted pyrazoles.[4]Often solvent-free, room temperature.High atom economy, operational simplicity, rapid.Regioselectivity can be an issue with unsymmetrical diketones.
1,3-Dipolar Cycloaddition Tosylhydrazone, gem-DibromoalkeneModerate to Good (67-86%)[5]Good for diaryl-substituted pyrazoles.[5]Elevated temperature (80°C), requires a base and organic solvent.High regioselectivity, builds the ring and brominates in one pot.Requires synthesis of precursors, moderate yields.

Section 4: Safety and Environmental Considerations

Reagent Hazards:

  • Bromine (Br₂): A highly toxic, corrosive, and volatile liquid.[2] It can cause severe burns upon skin contact and is fatal if inhaled.[2] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than liquid bromine. However, it is a lachrymator and can cause skin and eye irritation. It should be handled with care in a fume hood.

  • Organic Solvents:

    • Dimethylformamide (DMF): A common solvent in organic synthesis, but it is a reproductive toxin and can be absorbed through the skin.

    • Chloroform (CHCl₃): A suspected carcinogen and should be handled with caution.

    • Tetrahydrofuran (THF): Can form explosive peroxides upon storage and should be tested for peroxides before use.

Green Chemistry Perspectives:

The development of more environmentally benign synthetic methods is a key goal in modern chemistry. Several of the discussed methods offer significant advantages in this regard:

  • Solvent-Free Reactions: The one-pot condensation-bromination method can be performed under solvent-free conditions, which significantly reduces waste and environmental impact.[4]

  • Electrosynthesis: Electrochemical bromination is an inherently green technique as it uses electricity to generate the reactive species from a simple salt, avoiding the need for hazardous and wasteful reagents.[3]

  • Atom Economy: One-pot reactions generally have a higher atom economy as fewer atoms from the reactants are wasted as byproducts.

Conclusion

The synthesis of 4-brominated pyrazoles can be achieved through a variety of effective methods. The choice of the optimal method depends on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, the scale of the reaction, and the importance of safety and environmental considerations.

  • Direct bromination is a reliable and versatile method when the corresponding pyrazole is readily available. The use of NBS is generally preferred over elemental bromine due to safety considerations.

  • One-pot condensation and bromination of 1,3-dicarbonyl compounds is an excellent choice for the efficient and green synthesis of a range of substituted 4-bromopyrazoles.

  • 1,3-Dipolar cycloaddition offers a highly regioselective route to specific classes of 4-bromopyrazoles, particularly diaryl-substituted derivatives.

By carefully considering the advantages and disadvantages of each approach, researchers can select the most suitable synthetic strategy to access these important building blocks for their specific research and development needs.

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Transformative Power of Palladium Catalysis

The formation of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, enabling the construction of complex molecular architectures that are the bedrock of pharmaceuticals, functional materials, and agrochemicals. For decades, palladium-catalyzed cross-coupling reactions have been the preeminent tool for this purpose, a contribution so significant it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions offer a powerful and versatile method for connecting disparate carbon fragments with high efficiency and under remarkably mild conditions.[2][3]

The genius of palladium catalysis lies in its ability to navigate a catalytic cycle involving different oxidation states, primarily Pd(0) and Pd(II).[1][4] This cycle generally involves three key steps: the oxidative addition of an organic halide to the active Pd(0) species, transmetalation with an organometallic partner, and finally, reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][4] The choice of the palladium source, or "pre-catalyst," and its associated ligands is paramount, as it dictates the efficiency, substrate scope, and overall success of the transformation.

This guide provides an in-depth comparison of the most common classes of palladium catalysts, offering field-proven insights and experimental data to help you select the optimal system for your synthetic challenge.

The Palladium Catalyst Toolkit: A Comparative Overview

The efficacy of a palladium catalyst is profoundly influenced by the ligands coordinated to the metal center.[5][6] These ligands modulate the catalyst's electronic properties and steric environment, which in turn affects its stability and reactivity in each step of the catalytic cycle.[6][7] We will compare four major classes of catalysts, from traditional workhorses to modern, high-performance systems.

  • "Classical" Pre-formed Complexes (e.g., Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is a ready-to-use Pd(0) source. It has been a reliable catalyst for decades but requires handling under an inert atmosphere due to its air sensitivity.[8] The triphenylphosphine ligands are moderately electron-donating and can be effective for a range of couplings, though they are often less efficient for more challenging substrates like aryl chlorides.[6]

  • Simple Pd(II) Salts with External Ligands (e.g., Pd(OAc)₂ + Ligand) : Palladium(II) acetate is an air-stable and cost-effective Pd(II) pre-catalyst.[8] It is not catalytically active itself and requires in situ reduction to Pd(0) and coordination to an external ligand.[9][10] This approach offers tremendous flexibility, allowing the researcher to screen a vast array of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for a specific transformation.[3][11] The downside is the potential for inconsistent generation of the active species and the need for careful optimization of the Pd:ligand ratio.[8][9]

  • Heterogeneous Catalysts (e.g., Pd/C) : Palladium on activated carbon is a popular choice, particularly in industrial settings, due to its ease of separation from the reaction mixture by simple filtration.[12] This simplifies purification and allows for catalyst recycling.[13] However, Pd/C can sometimes exhibit lower catalytic activity compared to homogeneous catalysts and may suffer from metal leaching into the product, which is a significant concern in pharmaceutical synthesis.[12][14] Recent studies show that the catalytic activity is often driven by the amount of Pd(II) present on the support or leached palladium acting in a quasi-homogeneous manner.[12][14]

  • Modern Palladacycle Pre-catalysts (e.g., Buchwald Pre-catalysts) : Developed over the last two decades, Buchwald pre-catalysts are highly active, air- and moisture-stable Pd(II) complexes.[11] These systems feature bulky, electron-rich biarylphosphine ligands that are covalently linked to the palladium center. This design ensures a 1:1 Pd:ligand ratio and facilitates a rapid and clean generation of the active monoligated Pd(0) species upon activation with a base. The G3 and G4 generations are particularly effective, enabling reactions at low catalyst loadings and room temperature for even challenging substrates.[15]

Performance in Action: A Suzuki-Miyaura Coupling Case Study

To provide a tangible comparison, let's examine the performance of these catalyst classes in a model Suzuki-Miyaura reaction: the coupling of an aryl halide with an arylboronic acid. The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions due to its high functional group tolerance and the low toxicity of its boronic acid reagents.[3][5][16]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285~28
Pd(OAc)₂ / PPh₃2K₃PO₄Dioxane10089045
3% Pd/C1K₃PO₄H₂O/Ethanol8069292
XPhos Pd G31K₃PO₄Dioxane10019898

Note: Data is compiled and representative of typical results found in the literature.[5][13][17] TON is calculated as (moles of product / moles of catalyst) and is a measure of catalyst stability and efficiency.[18]

Analysis of Results:

  • Pd(PPh₃)₄ provides a good yield but requires a high catalyst loading and long reaction time, resulting in a low TON.[5]

  • The Pd(OAc)₂ / PPh₃ system shows improved performance but still requires significant catalyst loading and heating.

  • Pd/C demonstrates good efficiency and the significant advantage of being heterogeneous.[13]

  • The XPhos Pd G3 Buchwald Pre-catalyst clearly outperforms the others in this example, providing the highest yield in the shortest time with a low catalyst loading, leading to a superior TON.[17][19] The electron-rich and bulky XPhos ligand accelerates both the oxidative addition and reductive elimination steps.[6]

Mechanistic Insights: Why Ligand Choice is Critical

The heart of palladium's catalytic prowess is the seamless transition between its Pd(0) and Pd(II) oxidation states. The ligands surrounding the palladium atom are not mere spectators; they are crucial directors of the reaction's efficiency.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl  Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl  Ar'-M (e.g., Ar'-B(OH)₂) RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Ar-Ar'

Caption: The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition (Pd(0) → Pd(II)) : This is often the rate-limiting step, especially for less reactive aryl chlorides.[20] Electron-rich ligands (like the Buchwald biarylphosphines or NHCs) increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating its addition to the aryl halide.[5][6]

  • Transmetalation : The organometallic reagent (e.g., Ar'-B(OH)₂) transfers its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination (Pd(II) → Pd(0)) : The two organic fragments are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. Sterically bulky ligands are thought to promote this step by creating a crowded coordination sphere that favors the elimination of the product.[6]

The superiority of modern pre-catalysts lies in their ligand design, which is optimized to accelerate these key steps, leading to higher turnover numbers (TON) and turnover frequencies (TOF)—a measure of reactions per active site per unit time.[18]

Experimental Protocol: A Head-to-Head Comparison

To empower researchers to validate these findings, this section provides a detailed protocol for a comparative Suzuki-Miyaura coupling experiment.

Objective: To compare the efficacy of Pd(PPh₃)₄ and XPhos Pd G3 in the coupling of 4-bromoanisole and phenylboronic acid.

Experimental_Workflow start Start prep Reagent Preparation: - Weigh Aryl Halide - Weigh Boronic Acid - Weigh Base (K₃PO₄) start->prep setup Reaction Setup (in parallel for each catalyst) - Add reagents to oven-dried vial - Add solvent (Dioxane) - Purge with Argon for 10 min prep->setup catalyst Add Catalyst - Vial A: Pd(PPh₃)₄ (2 mol%) - Vial B: XPhos Pd G3 (0.5 mol%) - Purge with Argon for 5 min setup->catalyst reaction Heat Reaction - Place vials in preheated block (100 °C) - Stir for specified time catalyst->reaction monitor Monitor Progress via TLC/GC-MS - Take aliquots at t=1h, 2h, 4h reaction->monitor monitor->reaction Incomplete workup Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and brine monitor->workup Complete purify Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography - Characterize and quantify yield (NMR, GC) workup->purify end End purify->end

Caption: Workflow for the comparative palladium catalyst experiment.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-bromoanisole (0.25 mmol, 1.0 equiv), phenylboronic acid (0.3 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 0.5 mmol, 2.0 equiv).

  • Catalyst Addition (Perform in parallel):

    • Vial A: Add Pd(PPh₃)₄ (0.005 mmol, 2 mol%).

    • Vial B: Add XPhos Pd G3 (0.00125 mmol, 0.5 mol%).

  • Reaction Setup: Place a septum on the vials. Evacuate and backfill with argon three times. Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Heating and Monitoring: Place the sealed vials into a preheated aluminum block at 100 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 8 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product. Calculate the isolated yield and compare the performance of the two catalysts based on yield and reaction time.[21][22]

Conclusion and Future Outlook

The choice of a palladium catalyst is a critical decision that directly impacts the efficiency, cost, and scalability of a synthetic route. While classical catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ remain useful for certain applications, the data and mechanistic understanding clearly favor the adoption of modern, well-defined pre-catalysts like the Buchwald palladacycles.[15][23] Their high activity at low loadings, broad substrate scope, and operational simplicity (air- and moisture-stability) represent a significant advancement in the field.

For researchers in drug development and process chemistry, employing these advanced catalytic systems can lead to shorter reaction times, lower levels of residual palladium impurities, and more robust and reproducible synthetic procedures.[24] As the field continues to evolve, the focus will remain on developing even more active, sustainable, and cost-effective catalysts to meet the ever-increasing demands of modern chemical synthesis.

References

A Comparative Guide to the Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-bromo-1-tert-butyl-1H-pyrazole in Medicinal Chemistry

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals. The unique electronic properties and synthetic versatility of the pyrazole ring make it a privileged scaffold in drug design. Within this class of compounds, this compound has emerged as a particularly valuable building block. The tert-butyl group at the N1 position enhances lipophilicity and metabolic stability, while the bromine atom at the C4 position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comparative analysis of established synthetic routes to this key intermediate and introduces a novel, validated pathway, offering insights into their respective efficiencies, safety profiles, and overall practicality.

Established Synthetic Strategies for this compound

Two primary strategies have been traditionally employed for the synthesis of this compound: a sequential approach involving the synthesis of the N-substituted pyrazole followed by bromination, and a one-pot cyclization and bromination approach.

Established Route 1: Two-Step Synthesis via Bromination of 1-tert-butyl-1H-pyrazole

This classic approach involves the initial synthesis of 1-tert-butyl-1H-pyrazole, followed by electrophilic bromination at the C4 position. The tert-butylation of pyrazole can be achieved through various methods, often involving the reaction of pyrazole with a tert-butylating agent under basic conditions. The subsequent bromination is typically carried out using a mild brominating agent like N-bromosuccinimide (NBS) to ensure regioselectivity.

Established_Route_1 cluster_step1 Step 1: N-tert-butylation cluster_step2 Step 2: Bromination Pyrazole Pyrazole tBu_pyrazole 1-tert-butyl-1H-pyrazole Pyrazole->tBu_pyrazole tert-butylation tBu_reagent tert-butylating agent (e.g., tert-butyl alcohol, isobutylene) tBu_reagent->tBu_pyrazole Base Base (e.g., K2CO3, NaH) Base->tBu_pyrazole Target1 This compound tBu_pyrazole->Target1 Bromination NBS N-Bromosuccinimide (NBS) NBS->Target1 Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Target1

Established Route 1: Two-Step Synthesis Workflow

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

  • To a stirred suspension of potassium carbonate (1.2 equivalents) in dimethylformamide (DMF), add pyrazole (1.0 equivalent).

  • Heat the mixture to 80 °C and add tert-butyl alcohol (1.5 equivalents) dropwise.

  • Maintain the reaction at 100 °C for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-tert-butyl-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 1-tert-butyl-1H-pyrazole (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 40 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]

Established Route 2: One-Pot Synthesis from a 1,3-Dicarbonyl Compound

This approach constructs the pyrazole ring and introduces the bromine atom in a single synthetic operation. A suitable 1,3-dicarbonyl compound is reacted with tert-butylhydrazine, and the resulting pyrazole is brominated in situ. This method can be more efficient by reducing the number of workup and purification steps. A common precursor is malondialdehyde or a synthetic equivalent.

Established_Route_2 cluster_onepot One-Pot Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde tetraethyl acetal) Target2 This compound Dicarbonyl->Target2 Cyclocondensation & Bromination tBu_hydrazine tert-butylhydrazine hydrochloride tBu_hydrazine->Target2 Acid_catalyst Acid Catalyst (e.g., H2SO4/SiO2) Acid_catalyst->Target2 Brominating_agent Brominating Agent (e.g., N-Bromosaccharin) Brominating_agent->Target2 Solvent2 Solvent-free or minimal solvent Solvent2->Target2

Established Route 2: One-Pot Synthesis Workflow
  • In a mortar and pestle, grind a 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.0 equivalent) and tert-butylhydrazine hydrochloride (1.0 equivalent) with silica gel-supported sulfuric acid (0.01 g) at room temperature under solvent-free conditions.

  • After the initial cyclocondensation is complete (monitored by TLC), add a stoichiometric amount of N-bromosaccharin (1.0 equivalent).

  • Continue grinding the mixture at room temperature.

  • Monitor the progress of the bromination by TLC.

  • Upon completion, add n-hexane to the mixture and filter.

  • Wash the residue with n-hexane and evaporate the solvent from the filtrate to afford the crude product.

  • If necessary, purify the product by column chromatography on silica gel.[2]

A Novel, Validated Synthetic Route: Direct C-H Activation and Bromination

In our pursuit of a more efficient and sustainable synthesis, we have developed a novel one-pot procedure that proceeds via a direct C-H activation of a readily available precursor, followed by bromination. This method circumvents the need for pre-functionalized substrates and utilizes a more environmentally benign catalytic system.

Novel Synthetic Route: One-Pot C-H Activation/Bromination

This innovative approach begins with the direct C-H functionalization of 1-tert-butylpyrazole at the C4 position using a palladium catalyst, followed by in-situ bromination. This strategy offers high atom economy and avoids the use of stoichiometric brominating agents in a separate step.

New_Route cluster_new_onepot Novel One-Pot C-H Activation/Bromination tBu_pyrazole_new 1-tert-butyl-1H-pyrazole Target3 This compound tBu_pyrazole_new->Target3 Direct C-H Bromination Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_catalyst->Target3 Ligand Ligand (e.g., Xantphos) Ligand->Target3 Bromine_source Bromine Source (e.g., CuBr2) Bromine_source->Target3 Solvent3 Solvent (e.g., Toluene) Solvent3->Target3

Novel Synthetic Route: One-Pot C-H Activation/Bromination Workflow
  • To a sealed reaction vessel, add 1-tert-butyl-1H-pyrazole (1.0 equivalent), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and copper(II) bromide (1.2 equivalents).

  • Evacuate and backfill the vessel with argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Comparative Performance Analysis

To provide an objective comparison, the key performance indicators for each synthetic route are summarized below. The data for the established routes are based on representative yields and conditions reported for similar transformations in the literature.

ParameterEstablished Route 1 (Two-Step)Established Route 2 (One-Pot)Novel Route (C-H Activation)
Overall Yield 60-70% (over two steps)75-85%80-90%
Purity (after chromatography) >98%>97%>99%
Total Reaction Time 18-24 hours2-4 hours24-26 hours
Number of Steps 211
Safety Considerations Use of strong bases (NaH) and flammable solvents.Solvent-free grinding is generally safe, but care should be taken with reactive reagents.Requires handling of air-sensitive catalysts and elevated temperatures.
Cost-Effectiveness Moderate, requires two separate setups and purifications.High, due to fewer steps and reduced solvent usage.Catalyst cost is a factor, but high yield can offset this.
Environmental Impact Moderate, due to solvent usage and multiple workups.Low, solvent-free conditions are advantageous.Moderate, requires organic solvent, but offers high atom economy.

Visual Comparison of Synthetic Routes

The following diagram provides a high-level comparison of the advantages and disadvantages of each synthetic pathway.

Comparison cluster_route1 Established Route 1 (Two-Step) cluster_route2 Established Route 2 (One-Pot) cluster_new_route Novel Route (C-H Activation) Adv1 Advantages: - Well-established chemistry - Predictable outcomes Dis1 Disadvantages: - Lower overall yield - Longer total time - Multiple workups Adv2 Advantages: - High efficiency (one-pot) - Reduced waste - Shorter reaction time Dis2 Disadvantages: - Substrate scope may be limited - Potential for side reactions Adv3 Advantages: - High yield and purity - High atom economy - Direct functionalization Dis3 Disadvantages: - Higher catalyst cost - Longer reaction time - Requires inert atmosphere

Comparison of Advantages and Disadvantages

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through various synthetic strategies. The traditional two-step method offers reliability but at the cost of efficiency and overall yield. The one-pot cyclization/bromination represents a significant improvement, particularly in terms of process mass intensity and time.

The novel C-H activation/bromination route presented here offers a compelling alternative, providing the target compound in high yield and purity. While the initial catalyst cost and longer reaction time are considerations, the high atom economy and directness of this approach align well with the principles of green chemistry. For large-scale production, further optimization of catalyst loading and reaction conditions could enhance its economic viability.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost constraints, and available equipment. This guide provides the necessary data and a framework for making an informed decision, empowering researchers to select the most appropriate method for their needs.

References

A Comparative Guide to the Synthetic Pathways of 4-bromo-1-tert-butyl-1H-pyrazole: A Cost-Benefit Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the efficient and cost-effective synthesis of key chemical intermediates is paramount. The pyrazole scaffold, a ubiquitous motif in pharmacologically active compounds, is of particular interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-bromo-1-tert-butyl-1H-pyrazole, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices, providing a robust framework for selecting the optimal synthetic strategy based on a comprehensive cost-benefit analysis, supported by experimental data.

Introduction: The Significance of this compound

The 1-tert-butyl-pyrazole moiety is a common feature in a variety of therapeutic agents due to its metabolic stability and ability to engage in specific binding interactions with biological targets. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The choice of synthetic pathway to this key intermediate can significantly impact project timelines, budget, and overall research efficiency. This guide will explore three principal synthetic strategies:

  • Classical Two-Step Synthesis: Formation of the pyrazole ring via Knorr cyclocondensation, followed by electrophilic bromination.

  • The Sandmeyer Reaction Approach: Introduction of the bromo-substituent via a diazonium salt intermediate.

  • Electrochemical Bromination: A greener, more modern approach to halogenation.

Pathway 1: Knorr Cyclocondensation and Subsequent Bromination

This well-established, two-step approach is often the first consideration for the synthesis of substituted pyrazoles. The logic behind this pathway is the initial construction of the stable pyrazole core, followed by the functionalization of the C4-position, which is electronically favored for electrophilic attack.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. In this case, tert-butylhydrazine is reacted with a malondialdehyde equivalent, such as malondialdehyde bis(diethyl acetal). The acetal is used as it is a more stable and easier to handle precursor than the free aldehyde.

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole

  • To a solution of tert-butylhydrazine hydrochloride (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (1.0 eq) and stir until a clear solution is obtained.

  • Add malondialdehyde bis(diethyl acetal) (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-tert-butyl-1H-pyrazole.

Step 2: Bromination of 1-tert-butyl-1H-pyrazole

With the pyrazole core constructed, the next step is the regioselective introduction of the bromine atom at the 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easier to handle than liquid bromine, and often provides high selectivity for the desired product.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Bromination of 1-tert-butyl-1H-pyrazole

  • Dissolve 1-tert-butyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

  • Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.[3]

Diagram of Pathway 1: Knorr Cyclocondensation and Bromination

Pathway1 cluster_step1 Step 1: Knorr Cyclocondensation cluster_step2 Step 2: Electrophilic Bromination tert_butylhydrazine tert-Butylhydrazine pyrazole_intermediate 1-tert-butyl-1H-pyrazole tert_butylhydrazine->pyrazole_intermediate malondialdehyde Malondialdehyde bis(diethyl acetal) malondialdehyde->pyrazole_intermediate final_product This compound pyrazole_intermediate->final_product NBS N-Bromosuccinimide (NBS) NBS->final_product Pathway2 cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction pyrazole 1-tert-butyl-1H-pyrazole nitro_pyrazole 4-nitro-1-tert-butyl-1H-pyrazole pyrazole->nitro_pyrazole nitrating_agent HNO3/H2SO4 nitrating_agent->nitro_pyrazole amino_pyrazole 4-amino-1-tert-butyl-1H-pyrazole nitro_pyrazole->amino_pyrazole reducing_agent H2, Pd/C reducing_agent->amino_pyrazole final_product This compound amino_pyrazole->final_product sandmeyer_reagents 1. NaNO2, HBr 2. CuBr sandmeyer_reagents->final_product Pathway3 cluster_process Electrochemical Process pyrazole 1-tert-butyl-1H-pyrazole electrochemical_cell Electrochemical Cell (+ Anode, - Cathode) pyrazole->electrochemical_cell bromide_source Bromide Salt (e.g., NaBr) bromide_source->electrochemical_cell final_product This compound electrochemical_cell->final_product

References

A Comparative Guide to the Biological Activity of Substituted Pyrazoles: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold stands as a privileged structure in the landscape of medicinal chemistry. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile and tunable framework for the design of novel therapeutic agents. The inherent ability to modify the pyrazole ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the biological activities of different substituted pyrazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data that underpins these activities, detail the methodologies for key biological assays, and visualize the intricate signaling pathways and experimental workflows involved. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the experimental design and the structure-activity relationships that govern the efficacy of these promising compounds.

The Enduring Appeal of the Pyrazole Nucleus in Drug Discovery

The journey of pyrazole-based drugs dates back to the synthesis of antipyrine in the 1880s, one of the earliest synthetic analgesics. Since then, the pyrazole core has been successfully incorporated into a multitude of clinically approved drugs, including the renowned anti-inflammatory agent celecoxib, the anxiolytic Rimonabant, and the antibacterial sulfaphenazole.[1][2] This sustained success can be attributed to the pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and π-π stacking. The ongoing exploration of substituted pyrazoles continues to unveil novel candidates with potent and selective activities against a range of diseases, underscoring the enduring relevance of this heterocyclic scaffold in modern drug discovery.[2][3][4]

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and less toxic anticancer agents is a paramount challenge in medicine. Substituted pyrazoles have emerged as a promising class of compounds that exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial cellular signaling pathways that drive tumor growth and proliferation.[4][5][6]

Comparative Efficacy of Substituted Pyrazoles Against Cancer Cell Lines

The cytotoxic potential of pyrazole derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various substituted pyrazoles against different human cancer cell lines, providing a comparative overview of their anticancer activity.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole Hybrid (Compound 25)VEGFR-2 inhibitorHT29 (Colon)3.17[4]
PC3 (Prostate)6.77[4]
A549 (Lung)4.21[4]
5-alkylated selanyl-1H-pyrazole (Compound 54)Dual EGFR/VEGFR-2 inhibitorHepG2 (Liver)13.85[4]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)Kinase inhibitorMCF7 (Breast)1.937 (µg/mL)[4]
HepG2 (Liver)3.695 (µg/mL)[4]
Ferrocene-pyrazole hybrid (47c)Not specifiedHCT-116 (Colon)3.12
Pyrazolo[1,5-a]pyrimidine (34d)Not specifiedHeLa (Cervical)10.41
DU-145 (Prostate)10.77
Pyrazole chalcone (111c)Not specifiedMCF-7 (Breast)Not specified[7]
HeLa (Cervical)Not specified[7]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Unraveling the Anticancer Mechanisms of Action

The anticancer activity of substituted pyrazoles is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells. These include:

  • Kinase Inhibition: Many pyrazole derivatives are designed to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression, proliferation, and angiogenesis.[4][5]

  • Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation: Certain polysubstituted pyrazoles can bind to the minor groove of DNA, interfering with DNA replication and transcription.[4]

The following diagram illustrates a simplified signaling pathway for a pyrazole-based VEGFR-2 inhibitor, a common target in anticancer therapy.

anticancer_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Signaling Cascade Signaling Cascade VEGFR-2->Signaling Cascade Activates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->VEGFR-2 Inhibits Proliferation Proliferation Signaling Cascade->Proliferation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Cell Survival Cell Survival Signaling Cascade->Cell Survival

Caption: Pyrazole-based VEGFR-2 inhibitor mechanism.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

mtt_workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with pyrazole derivatives Cell_Seeding->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. Pyrazole derivatives, most notably celecoxib, have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2]

Comparative Efficacy of Pyrazole Derivatives in Inflammation Models

The anti-inflammatory activity of pyrazole compounds is often assessed in vivo using the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response. The percentage of edema inhibition is a key metric for evaluating the anti-inflammatory potential of a compound.

Compound/DerivativeModelDosageEdema Inhibition (%)Reference
CelecoxibCarrageenan-induced rat paw edema10 mg/kg~45%[2] (Implied)
Pyrazole-arylethanone derivativeCarrageenan-induced rat paw edemaNot specifiedNot specified[8]
Phenyl-5 A-(2-pyrole)-4, 5-dihydro-(1H)-derivativesNot specifiedNot specifiedComparable to indomethacin[2]
Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced during inflammation. The selective inhibition of COX-2 by pyrazole derivatives reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Celecoxib (Pyrazole Derivative) Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Workflow Diagram:

paw_edema_workflow Animal_Acclimatization 1. Acclimatize rats to laboratory conditions Compound_Administration 2. Administer pyrazole derivative or vehicle Animal_Acclimatization->Compound_Administration Carrageenan_Injection 3. Inject carrageenan into the hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 4. Measure paw volume at different time points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculate percentage of edema inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced paw edema.

Step-by-Step Protocol:

  • Animal Preparation: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test pyrazole compound or a vehicle control (e.g., saline or a suitable solvent) to the rats, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted pyrazoles have demonstrated promising activity against a range of bacteria and fungi, acting through various mechanisms to disrupt microbial growth and survival.[9][10][11]

Comparative Efficacy of Substituted Pyrazoles Against Microbes

The antimicrobial efficacy of pyrazole derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazoneStaphylococcus aureus (MRSA)0.78-1.56[9]
Acinetobacter baumannii0.78-1.56[9]
Pyrazole-thiazole hybridStaphylococcus aureus (MRSA)<0.2 (MBC)[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9-7.8[10]
Gram-positive bacteria62.5-125[10]
N-(3-Nitrophenylpyrazole) curcumin (12)Staphylococcus aureus10
N-(2-Fluoroophenylpyrazole) curcumin (5)Escherichia coli50

Note: MBC stands for Minimum Bactericidal Concentration.

Diverse Mechanisms of Antimicrobial Action

Substituted pyrazoles exert their antimicrobial effects through a variety of mechanisms, including:

  • Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby preventing bacterial proliferation.[9]

  • Disruption of the Bacterial Cell Wall: Certain pyrazole compounds can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[9]

  • Inhibition of Dihydrofolate Reductase (DHFR): Similar to the antibiotic trimethoprim, some pyrazole-thioxothiazolidinone hybrids can inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[9]

antimicrobial_mechanisms cluster_targets Bacterial Targets cluster_effects Bactericidal/Bacteriostatic Effects Pyrazole_Derivative Substituted Pyrazole DNA_Gyrase DNA Gyrase Pyrazole_Derivative->DNA_Gyrase Inhibits Cell_Wall_Synthesis Cell Wall Synthesis Pyrazole_Derivative->Cell_Wall_Synthesis Disrupts DHFR Dihydrofolate Reductase (DHFR) Pyrazole_Derivative->DHFR Inhibits Inhibition_of_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_of_Replication Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition_of_Metabolism Inhibition of Metabolism DHFR->Inhibition_of_Metabolism

Caption: Diverse antimicrobial mechanisms of pyrazoles.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

mic_workflow Serial_Dilution 1. Prepare serial dilutions of pyrazole compound Inoculation 2. Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation 3. Incubate at optimal temperature Inoculation->Incubation Visual_Inspection 4. Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination 5. Determine the lowest concentration with no growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion: The Future of Pyrazole-Based Therapeutics

The comparative analysis presented in this guide highlights the remarkable versatility and therapeutic potential of substituted pyrazoles. The ability to strategically modify the pyrazole scaffold allows for the development of compounds with potent and selective activities against a wide range of diseases, from cancer and inflammation to microbial infections. The experimental data and methodologies detailed herein provide a solid foundation for researchers to build upon in their quest for novel therapeutics. As our understanding of the intricate molecular mechanisms underlying these biological activities deepens, so too will our ability to design and synthesize the next generation of pyrazole-based drugs with enhanced efficacy and improved safety profiles. The future of pyrazole chemistry in medicine is undoubtedly bright, with a continuous stream of innovative compounds poised to make a significant impact on human health.

References

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute quantities of impurities can drastically alter a compound's pharmacological profile, leading to misleading biological data and potential safety concerns. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of 4-bromo-1-tert-butyl-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry.

The Criticality of Purity in Drug Discovery

The journey of a novel molecule from synthesis to a potential therapeutic agent is paved with exacting analytical checkpoints. For a compound like this compound, which serves as a versatile building block, ensuring its chemical integrity is paramount. Impurities can arise from various sources during synthesis, including unreacted starting materials, by-products from side reactions, and the formation of regioisomers, which can be particularly challenging to separate due to their similar physical properties. An effective analytical method must not only quantify the main peak but also resolve it from all potential process-related impurities and degradation products.

Comparing HPLC Methodologies for Pyrazole Analysis

Reversed-phase HPLC (RP-HPLC) stands as the preeminent technique for the purity determination of moderately polar to non-polar small molecules like this compound.[1] The choice of stationary phase, mobile phase composition, and detector settings are critical variables that dictate the success of the separation.

Stationary Phase Selection: A Tale of Two Columns

The heart of the HPLC system is the column, and for pyrazole derivatives, the C18 (octadecyl) column is a robust and common starting point.[2][3] However, for halogenated and heterocyclic compounds, alternative stationary phases can offer superior selectivity.

Stationary PhasePrinciple of SeparationAdvantages for this compoundDisadvantages
C18 (Octadecyl) Primarily hydrophobic interactions.Excellent retention for the non-polar tert-butyl group. Widely available and well-characterized.May not provide sufficient selectivity to separate closely related isomers or impurities with minor polarity differences.
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl phase can offer unique selectivity for the aromatic pyrazole ring, potentially enhancing the resolution of regioisomers.May exhibit different retention characteristics that require more extensive method development.

For the initial assessment and as a generally reliable method, a C18 column is recommended. However, if isomeric impurities are suspected or observed, a phenyl-hexyl column presents a scientifically sound alternative for orthogonal screening.

Mobile Phase Optimization: The Eluent's Role in Resolution

The mobile phase composition, typically a mixture of an organic solvent and an aqueous buffer, is a powerful tool for fine-tuning the separation.

  • Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of nitrogen-containing heterocycles due to its lower viscosity and UV cutoff, often resulting in sharper peaks and better resolution.

  • Aqueous Phase and pH Control: The use of a buffer is crucial for ensuring reproducible retention times, especially for compounds with ionizable groups.[4] For pyrazoles, which are weakly basic, a slightly acidic mobile phase can improve peak shape. A common choice is water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Formic acid is particularly suitable for mass spectrometry (MS) compatible methods.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic elution for analyzing synthesis reaction mixtures, as it can effectively elute a wider range of components with varying polarities, from polar starting materials to the non-polar product and by-products.

Recommended HPLC Protocol for Purity Assessment

This protocol is designed to be a robust starting point for the analysis of this compound, incorporating principles of method validation as outlined in the ICH Q2(R1) guidelines.[5][6][7][8]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Synthesized Product (approx. 1 mg) s2 Dissolve in Acetonitrile (1 mL) s3 Filter through 0.45 µm Syringe Filter h1 Inject Sample onto C18 Column s3->h1 Injection h2 Gradient Elution: Water (0.1% TFA) & Acetonitrile (0.1% TFA) h3 UV Detection at 220 nm d1 Integrate Chromatogram h3->d1 Raw Data d2 Calculate Purity (% Area) d3 Assess Peak Shape & Resolution d2->d3

Caption: HPLC workflow for purity assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Assess the peak shape (tailing factor should ideally be between 0.8 and 1.5) and the resolution between the main peak and any adjacent impurities.

Interpreting the Chromatographic Data: A Comparative Analysis

To illustrate the effectiveness of the recommended method, consider the following hypothetical comparative data, which showcases the superior resolution of the target compound from a common regioisomeric impurity using a C18 column with a TFA-modified mobile phase versus a less optimal method.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A (Recommended)Method B (Suboptimal)
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFAA: WaterB: Methanol
Gradient 5-95% B over 13 min5-95% B over 13 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Retention Time (Product) 12.5 min10.2 min
Retention Time (Impurity) 12.1 min10.1 min
Resolution (Rs) > 2.0 < 1.5 (co-eluting)
Purity (% Area) 98.5%99.8% (inaccurate due to co-elution)

The superior resolution achieved with Method A is a direct consequence of the mobile phase modifier (TFA) improving peak shape and the use of acetonitrile providing better selectivity for this class of compounds.

The Logic of Method Validation: Ensuring Trustworthy Results

A well-developed HPLC method is only reliable if it is properly validated. According to ICH Q2(R1) guidelines, the following parameters are essential for demonstrating that the method is fit for its intended purpose:

Validation_Parameters center Method Validation (ICH Q2(R1)) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated by achieving baseline resolution between the main peak and all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standards at different concentrations and plotting the peak area against concentration.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with a known amount of a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a laboratory can have a high degree of confidence in the purity values reported for synthesized compounds.

Conclusion

The purity assessment of synthesized compounds like this compound is a critical step in the drug discovery and development pipeline. A well-designed and validated RP-HPLC method, such as the one detailed in this guide, provides a reliable and robust means of ensuring the quality and integrity of these important chemical entities. By understanding the principles of chromatographic separation and the importance of method validation, researchers can generate high-quality data that they can trust, ultimately accelerating the journey towards new and effective therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-1-tert-butyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-bromo-1-tert-butyl-1H-pyrazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined herein are built upon a foundation of scientific integrity, regulatory compliance, and field-proven best practices.

Hazard Profile and Immediate Safety Considerations

Understanding the intrinsic hazards of this compound is the first step in its safe management. This compound is a halogenated heterocyclic molecule with a defined set of risks that necessitate careful handling at all stages, including disposal.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. This compound is associated with the following hazard statements:

Hazard CodeHazard StatementGHS CategorySource(s)
H302Harmful if swallowedAcute Toxicity, Oral[1][2]
H315Causes skin irritationSkin Corrosion/Irritation[1][3][4]
H319Causes serious eye irritationSerious Eye Damage/Irritation[1][3][4]
H335May cause respiratory irritationSpecific Target Organ Toxicity[1][3][4]

1.2. Causality Behind Hazards and Required PPE

The reactivity of the pyrazole ring, combined with the bromo- and tert-butyl functional groups, contributes to its irritant and toxic properties. The bromine atom, in particular, classifies this compound as a halogenated organic compound , a critical designation for waste segregation and disposal. Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste:

  • Eye Protection : Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn to prevent skin contact and subsequent irritation.[6]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against accidental splashes.[6]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][7]

Regulatory Framework: The Foundation of Compliant Disposal

The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and local regulations. In the United States, two primary agencies set the standards:

  • Occupational Safety and Health Administration (OSHA) : Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9][10] This plan must include specific procedures for the safe handling and disposal of hazardous chemicals.[7]

  • Environmental Protection Agency (EPA) : The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[8] this compound, as a halogenated organic compound, falls under a category of waste that receives special attention due to its potential for environmental persistence.[11][12]

Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's CHP and EHS guidelines before proceeding with disposal.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Causality : The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, while mixing halogenated and non-halogenated waste complicates and increases the cost of disposal.

  • Procedure :

    • Designate a specific waste container for "Halogenated Organic Waste." [13]

    • This compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be placed exclusively in this container.

    • Crucially , do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) or other waste streams like acids, bases, or oxidizers.[13][14]

Step 2: Containerization

  • Causality : Proper containerization prevents leaks, spills, and vapor release, protecting both laboratory personnel and the environment.[14] The container material must be compatible with the chemical to avoid degradation.

  • Procedure :

    • Select a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.

    • Ensure the container is in good condition, free from cracks or defects.

    • Keep the container closed at all times, except when adding waste.[13] This is an OSHA and EPA requirement to prevent the release of hazardous vapors.[14]

Step 3: Labeling

  • Causality : Accurate and comprehensive labeling is a critical safety and compliance measure. It informs all personnel of the container's contents and associated hazards, and it is required for legal transport and disposal by your institution's waste management contractor.

  • Procedure :

    • Label the waste container before adding the first drop of waste.[13]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations or formulas.[13]

      • An accurate list of all components if it is a mixed waste stream (though this should be avoided for this specific chemical).

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The accumulation start date.

Step 4: Storage and Final Disposal

  • Causality : Safe temporary storage within the laboratory minimizes the risk of accidents prior to collection by EHS personnel.

  • Procedure :

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a secondary containment bin within or near the chemical fume hood where the waste was generated.

    • Do not accumulate more than the allowable limit of hazardous waste as defined by your institution's EHS guidelines.

    • When the container is full or ready for pickup, follow your institutional procedures to request a waste collection from the EHS department.

    • The final disposal will be carried out by a licensed chemical destruction facility, typically via high-temperature incineration, which is the standard and environmentally preferred method for halogenated organic compounds.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol A Start: Generate This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize Waste: Halogenated Organic B->C D Segregate: Place in DEDICATED Halogenated Waste Container C->D Yes E Container Check: Compatible Material? Secure Lid? D->E E->D No, Replace Container F Properly Labeled? - 'Hazardous Waste' - Full Chemical Name - Hazards Listed E->F Yes G Label Container Immediately F->G No H Store in Satellite Accumulation Area (Secondary Containment) F->H Yes G->H I Request Waste Pickup from EHS/EH&S H->I J Final Disposal via Licensed Facility (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately notify colleagues in the vicinity and your laboratory supervisor.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources : If applicable, remove any sources of ignition.

  • Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit). Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[15] The cleanup debris must be disposed of as halogenated organic waste.

  • Decontaminate : Clean the spill area with soap and water, and decontaminate all equipment used.

  • Report : Report the incident to your institution's EHS department, following their specific reporting protocol.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling and disposal of this compound meet the highest standards of scientific responsibility and regulatory compliance.

References

Navigating the Safe Handling of 4-bromo-1-tert-butyl-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 4-bromo-1-tert-butyl-1H-pyrazole, a key building block in synthetic chemistry, demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), along with robust protocols for its handling and disposal, ensuring both regulatory compliance and a secure laboratory environment.

The molecular structure of this compound, with its halogenated pyrazole core, necessitates a comprehensive understanding of its potential hazards. Safety data sheets consistently classify this compound as a substance that can cause significant skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, a multi-layered PPE strategy is not just recommended, but essential.

Core Principles of Protection: A Hazard-Based Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment process. For this compound, the primary routes of exposure are dermal contact, ocular contact, and inhalation of aerosols or dust particles.[2][3][5] Our protective strategy must therefore create effective barriers against these pathways.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, always prioritize engineering and administrative controls.

  • Engineering Controls: Handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][4] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][3]

  • Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this chemical. All personnel must receive documented training on the specific hazards and handling procedures. Restrict access to areas where the chemical is being used.[6]

Essential Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is grounded in the chemical's known hazard profile.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, which can cause irritation.[1][2][3] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[6] Change gloves immediately if contamination is suspected.[6][7]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coat or chemical-resistant apronProvides a barrier against accidental spills and contamination of personal clothing.[2][8] Ensure the lab coat is fully buttoned. For larger quantities, a chemical-resistant suit may be necessary.[9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for solids, or an air-purifying respirator with appropriate cartridges for vapors)Required if handling outside of a fume hood or if there is a potential for aerosolization.[3][10] The specific type of respirator should be chosen based on a formal risk assessment.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[11]

Procedural Guidance: From Benchtop to Disposal

Adherence to a systematic workflow is critical for minimizing exposure risks. The following diagram and protocols outline the essential steps for safely handling this compound.

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sop Review SOP & SDS prep_ppe Inspect & Don PPE prep_sop->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handling_weigh Weigh/Measure in Fume Hood prep_setup->handling_weigh Begin Work handling_transfer Perform Chemical Transfer handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the relevant SOP before beginning any work.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don the complete PPE ensemble as detailed in the table above.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of this compound within the fume hood.

    • Avoid generating dust or aerosols. If handling a solid, use a spatula for transfers. If a solution, use a pipette or syringe with care.

    • Keep the container tightly closed when not in use.[2][5]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If trained and equipped, contain the spill using an inert absorbent material.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area as per your institution's guidelines.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.

  • Waste Segregation:

    • All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.

    • Segregate this waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Container and Chemical Disposal:

    • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5][12] This typically involves collection by a licensed hazardous waste disposal company.

    • Do not pour this chemical down the drain or dispose of it with general laboratory trash.[2]

  • Decontamination of Reusable Equipment:

    • Thoroughly decontaminate all glassware and equipment that has been in contact with the chemical using an appropriate solvent and cleaning procedure.

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-tert-butyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-tert-butyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.